molecular formula C10H11NO2 B595998 2-(5-Cyclopropylpyridin-3-yl)acetic acid CAS No. 1211531-87-1

2-(5-Cyclopropylpyridin-3-yl)acetic acid

Katalognummer: B595998
CAS-Nummer: 1211531-87-1
Molekulargewicht: 177.203
InChI-Schlüssel: VAZBAOOBFHWCCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(5-Cyclopropylpyridin-3-yl)acetic acid is a valuable chemical building block in medicinal chemistry and agrochemical research. Its structure, featuring a pyridin-3-yl core substituted with a cyclopropyl group and an acetic acid side chain, is pivotal for designing novel bioactive molecules. In pharmaceutical development, this scaffold is instrumental in creating non-covalent inhibitors for cysteine proteases. Research into severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (3CLpro), for instance, has utilized analogous pyridin-3-yl acetic acid structures to develop inhibitors that act via a non-covalent mechanism of action, avoiding the potential off-target effects associated with covalent inhibitors . This makes it a crucial intermediate for synthesizing compounds with moderate molecular weight and good antiviral inhibitory activity for probing novel therapeutic pathways. Furthermore, the pyridine nucleus is a privileged structure in modern agrochemistry. The incorporation of specific substituents, like the cyclopropyl group on the pyridine ring, is a recognized strategy for enhancing the efficacy of active ingredients, overcoming pest resistance, and creating novel patentable structures with potentially unique modes of action . As such, this compound serves as a versatile precursor for synthesizing advanced chemical entities aimed at protecting crops and improving agricultural productivity. This compound is intended for use in research and development laboratories to advance studies in these critical fields.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(5-cyclopropylpyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZBAOOBFHWCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744577
Record name (5-Cyclopropylpyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-87-1
Record name (5-Cyclopropylpyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Cyclopropylpyridin-3-yl)acetic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest database searches, 2-(5-Cyclopropylpyridin-3-yl)acetic acid is not a commercially available compound with an assigned CAS number. This guide, therefore, serves as a prospective technical whitepaper, outlining a proposed synthesis, characterization protocol, and potential applications based on established chemical principles and the known properties of structurally related molecules.

Introduction

The convergence of cyclopropyl and pyridine moieties in a single molecular scaffold has garnered significant interest in medicinal chemistry. The cyclopropyl group, a small, strained carbocycle, is often employed as a bioisostere for phenyl rings or other larger groups, offering improved metabolic stability and unique conformational constraints. Pyridine rings, on the other hand, are prevalent in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The acetic acid side chain provides a handle for further derivatization or can act as a pharmacophore itself. This guide provides a comprehensive overview of the proposed synthesis, analytical characterization, and potential utility of the novel compound, this compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and can guide experimental design and interpretation.

PropertyPredicted Value
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.19 g/mol
CAS Number Not Assigned
Appearance Predicted to be a white to off-white solid
pKa (acidic) ~4.5
pKa (basic - pyridine N) ~5.0
LogP ~1.5
Solubility Predicted to be soluble in organic solvents like methanol, DMSO, and DMF, with limited solubility in water.

Proposed Synthesis

A plausible synthetic route for this compound is outlined below. The strategy involves the introduction of the cyclopropyl group onto a pre-functionalized pyridine ring, followed by the elaboration of the acetic acid side chain.

Experimental Protocol: A Multi-step Synthesis

Step 1: Suzuki-Miyaura Coupling to Introduce the Cyclopropyl Group

The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between a commercially available di-substituted pyridine, such as 3-bromo-5-methylpyridine, and cyclopropylboronic acid. This reaction is a robust and widely used method for forming carbon-carbon bonds.

  • Reaction: 3-bromo-5-methylpyridine + Cyclopropylboronic acid

  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base: A suitable base such as K₂CO₃ or Cs₂CO₃

  • Solvent: A mixture of an organic solvent (e.g., dioxane or toluene) and water.

  • Rationale: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond, yielding 3-cyclopropyl-5-methylpyridine.

Step 2: Benzylic Bromination of the Methyl Group

The methyl group on the pyridine ring is then functionalized through a free-radical bromination reaction.

  • Reagent: N-Bromosuccinimide (NBS)

  • Initiator: A radical initiator such as benzoyl peroxide or AIBN.

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄).

  • Rationale: The initiator generates bromine radicals from NBS, which selectively abstract a hydrogen atom from the benzylic position (the methyl group attached to the pyridine ring), leading to the formation of 3-(bromomethyl)-5-cyclopropylpyridine.

Step 3: Cyanation to Form the Acetonitrile Intermediate

The benzylic bromide is converted to a nitrile, which is a key precursor to the carboxylic acid.

  • Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Solvent: A polar aprotic solvent such as DMSO or DMF.

  • Rationale: This is a standard nucleophilic substitution reaction (SN2) where the cyanide ion displaces the bromide to form 2-(5-cyclopropylpyridin-3-yl)acetonitrile.

Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile to the desired carboxylic acid.

  • Conditions: Acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH or KOH) hydrolysis, followed by acidification.

  • Rationale: Under hydrolytic conditions, the nitrile is converted to a carboxylic acid, yielding the final product, this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-bromo-5-methylpyridine Intermediate1 3-cyclopropyl-5-methylpyridine Start->Intermediate1 Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) Intermediate2 3-(bromomethyl)-5-cyclopropylpyridine Intermediate1->Intermediate2 Benzylic Bromination (NBS, AIBN) Intermediate3 2-(5-cyclopropylpyridin-3-yl)acetonitrile Intermediate2->Intermediate3 Cyanation (NaCN) End This compound Intermediate3->End Hydrolysis (H+ or OH-) Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC Analysis Sample->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Compound This compound Compound->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation

physicochemical properties of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Molecular Characterization

In modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with data. A thorough understanding of a molecule's fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which all subsequent development activities are built. This guide provides a comprehensive framework for the characterization of this compound, a molecule possessing a unique combination of structural motifs critical to its potential pharmacological activity.

The molecule integrates three key structural features:

  • A pyridine ring , a nitrogen-containing heterocycle prevalent in numerous pharmaceuticals, which imparts basicity and specific binding interactions.[1][2]

  • An acetic acid side chain , which confers acidity, influencing properties like solubility and formulation options.

  • A cyclopropyl group , a strained three-membered ring that has emerged as a strategic tool in medicinal chemistry for enhancing metabolic stability and receptor binding affinity by introducing conformational rigidity.[3][4]

The interplay of these groups dictates the molecule's behavior in biological systems. Therefore, a precise and robust evaluation of its acid-base chemistry, solubility profile, stability, and spectroscopic fingerprint is paramount. This document, written from the perspective of a Senior Application Scientist, outlines not just the what but the why behind the necessary experimental investigations, providing field-proven protocols and a logical framework for generating the critical data required for informed drug development decisions.

Core Molecular & Structural Properties

A definitive starting point for any new chemical entity is the confirmation of its identity and fundamental properties. These data serve as the primary reference for all subsequent analytical work.

PropertyDataSource
IUPAC Name This compound---
Molecular Formula C₁₀H₁₁NO₂Calculated
Molecular Weight 177.20 g/mol Calculated
Canonical SMILES C1CC1C2=CC(=CN=C2)CC(=O)O---
CAS Number Not readily available in public databases---

Ionization Behavior: A Tale of Two pKa Values

As an amphoteric substance, this compound possesses both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group. The acid dissociation constants (pKa values) for these groups are arguably the most critical physicochemical parameters, as they govern the molecule's charge state at any given pH. This, in turn, dictates its solubility, permeability, receptor binding, and ultimately, its pharmacokinetic and pharmacodynamic profile.[5][6]

  • pKa₁ (Carboxylic Acid): The electron-withdrawing nature of the pyridine ring is expected to lower the pKa of the carboxylic acid to a value between 3.5 and 4.5.

  • pKa₂ (Pyridinium Ion): The pKa of the conjugate acid (the protonated pyridine nitrogen) is anticipated to be in the range of 4.5 to 5.5.

Given the proximity of these expected pKa values, precise experimental determination is essential.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[6][7]

Causality: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where pH equals pKa, providing a direct, thermodynamically sound measurement of the ionization constant.[6][8]

Step-by-Step Protocol:

  • Preparation: Prepare a 1-5 mM solution of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited. Ensure the solution is free of dissolved CO₂.

  • Acidification: Acidify the solution to ~pH 2.0 with a standardized solution of 0.1 M HCl.

  • Titration: Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution using an automated titrator equipped with a calibrated, high-precision pH electrode.

  • Data Acquisition: Record the pH value after each incremental addition of NaOH, ensuring the pH reading stabilizes before the next addition. Continue the titration to ~pH 12.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of the sigmoid curve. The first inflection point will correspond to the carboxylic acid pKa, and the second to the pyridinium pKa.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep Prepare 1-5 mM Compound Solution Acidify Acidify to pH 2 with 0.1 M HCl Prep->Acidify Titrate Titrate with 0.1 M NaOH using Automated System Acidify->Titrate Transfer Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot Data Transfer Analyze Determine Inflection Points (pKa₁ and pKa₂) Plot->Analyze

Caption: Workflow for pKa determination by potentiometric titration.

Alternative Protocol: UV-Vis Spectrophotometry

For compounds with low solubility or requiring smaller sample amounts, UV-Vis spectrophotometry is an excellent alternative.[7]

Causality: The method relies on the principle that the protonated and deprotonated forms of the molecule have different molar absorptivities. By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoid curve of absorbance vs. pH can be generated, from which the pKa is determined at the inflection point.[8]

Aqueous Solubility: A Critical Factor for Bioavailability

Solubility is a gatekeeper for oral drug absorption. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo performance.[9] The amphoteric nature of this compound suggests its solubility will be highly pH-dependent, likely exhibiting a U-shaped profile with minimum solubility near its isoelectric point.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

The shake-flask method is the definitive technique for measuring thermodynamic equilibrium solubility.[9][10]

Causality: This method ensures that the solution is truly saturated with the compound, in equilibrium with the solid-state material. This provides the most accurate and relevant solubility value for predicting oral absorption.

Step-by-Step Protocol:

  • Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[11] Consider also using biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) to better mimic gut conditions.[9]

  • Incubation: Add an excess amount of the solid compound to each buffer in separate vials. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[9][11]

  • Sample Processing: Separate the solid from the solution via centrifugation followed by filtration through a low-binding filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV or LC-MS/MS method.

  • pH Verification: Measure the final pH of each saturated solution to confirm it has not shifted significantly.[11]

Solubility_Workflow Start Add Excess Solid to pH Buffers Agitate Agitate at 37°C (24-72 hours) Start->Agitate Equilibration Separate Separate Solid/Liquid (Centrifuge & Filter) Agitate->Separate Sampling Analyze Quantify Concentration (HPLC or LC-MS/MS) Separate->Analyze Analysis Verify Verify Final pH Analyze->Verify End Report Solubility (mg/mL) Verify->End

Caption: Shake-flask method for equilibrium solubility determination.

pH / MediumSolubility (mg/mL)
pH 1.2 (SGF) To be determined
pH 4.5 (Acetate Buffer) To be determined
pH 6.8 (Phosphate Buffer) To be determined
FaSSIF To be determined
FeSSIF To be determined

Thermal Stability and Solid-State Properties

Understanding the thermal behavior of a compound is crucial for determining appropriate storage conditions, identifying potential polymorphic forms, and guiding formulation processes like milling and drying.

Experimental Protocol: Simultaneous Thermal Analysis (TGA-DSC)

Coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile in a single experiment.[12][13]

Causality:

  • TGA measures the change in mass of a sample as a function of temperature, identifying decomposition and desolvation events.[14][15]

  • DSC measures the heat flow into or out of a sample relative to a reference, detecting thermal events like melting, crystallization, and glass transitions, even those with no associated mass change.[15][16]

Step-by-Step Protocol:

  • Sample Preparation: Place 5-10 mg of the finely ground compound into an aluminum or ceramic crucible.

  • Instrument Setup: Place the sample and an empty reference crucible into the simultaneous thermal analyzer.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis:

    • Analyze the TGA curve for sharp mass losses, indicating the onset of thermal decomposition.

    • Analyze the DSC curve for endothermic peaks (melting) or exothermic events (crystallization, decomposition). The peak onset of the melting endotherm is reported as the melting point.

TGA_DSC_Concept cluster_main Simultaneous Thermal Analyzer Sample Compound Sample (in crucible) Furnace Controlled Heating (e.g., 10°C/min) Sample->Furnace TGA TGA Sensor (Microbalance) Furnace->TGA DSC DSC Sensor (Heat Flow) Furnace->DSC EGA Evolved Gas Analysis (MS or FTIR) Furnace->EGA Gas Outlet TGA_Data TGA Curve (% Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data

Caption: Conceptual diagram of a coupled TGA-DSC-EGA system.

Thermal PropertyValue
Melting Point (DSC Onset) To be determined
Decomposition Temp (TGA Onset) To be determined
Heat of Fusion (ΔHfus) To be determined

Spectroscopic Profile for Structural Confirmation

A complete spectroscopic profile is essential for unequivocal structural confirmation and serves as a reference standard for quality control.

TechniqueExpected Key Signals
¹H NMR ~8.5-9.0 ppm: Protons on the pyridine ring adjacent to the nitrogen. ~7.0-8.0 ppm: Other pyridine ring protons. ~3.7 ppm: Methylene protons (-CH₂-) of the acetic acid group. ~0.5-1.5 ppm: Protons of the cyclopropyl ring, typically in a complex multiplet pattern in the high-field region.[17]
¹³C NMR ~170-180 ppm: Carbonyl carbon of the carboxylic acid. ~120-150 ppm: Carbons of the pyridine ring. ~40 ppm: Methylene carbon. ~5-15 ppm: Carbons of the cyclopropyl ring.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 178.08. Key fragments may arise from the loss of CO₂ (-44 Da) or cleavage of the acetic acid side chain. The cyclopropyl ring may exhibit characteristic fragmentation patterns.[18][19]
FT-IR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~1700-1730: C=O stretch of the carboxylic acid. ~1550-1600: C=N and C=C stretches of the pyridine ring. ~3000-3100: C-H stretches of the aromatic and cyclopropyl rings.

Conclusion

This technical guide outlines a comprehensive, logic-driven strategy for the full physicochemical characterization of this compound. By systematically applying the detailed protocols for determining pKa, solubility, thermal stability, and spectroscopic identity, researchers and drug development professionals can build a robust data package. This foundational knowledge is indispensable for guiding rational formulation design, interpreting biological data, and ultimately accelerating the progression of this promising molecule through the development pipeline. Each experiment is designed as a self-validating system, ensuring the generation of trustworthy and high-quality data essential for scientific integrity and regulatory success.

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31).
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, March 24). Discover Chemistry.
  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024, October 6). MDPI.
  • (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, April 7). ResearchGate.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29). ResearchGate.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017, December 14). PMC.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). PMC.
  • Physicochemical characterization of the comb-type pyridine-co-poly(ethylene glycol) copolymer at the interface. (2013, January 15). PubMed.
  • Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. (2023, May 8). MDPI.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025, December). Benchchem.
  • [(Pyridine-2-carbonyl)-amino]-acetic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 2-cyclohexyl-2-(pyridin-3-yl)acetic acid. (n.d.).
  • simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). CETCO.
  • Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. (2005, April 1). PubMed.
  • Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
  • Thermal Analysis- TGA/DSC. (n.d.). MooreAnalytical.
  • (R)-Amino cyclopropyl acetic acid | C5H9NO2 | CID 1520863. (n.d.). PubChem - NIH.
  • 2‐(5‐cyclopropyl‐6‐thioxo‐1, 3, 5‐thiadiazinan‐3‐yl) acetic acid... (n.d.). ResearchGate.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023, June 22). PMC.
  • What's the difference between DSC and TGA analysis? (2023, October 25). XRF Scientific.
  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. (n.d.). Doc Brown's Chemistry.
  • 1367865-79-9|2-(5-Cyclopropylthiophen-2-yl)acetic acid. (n.d.). BLDpharm.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC.
  • 2-(5-(m-Tolyl)pyridin-2-yl)acetic acid | C14H13NO2 | CID 83709923. (n.d.). PubChem.
  • Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate.
  • 2-(5-Chloro-1-benzothiophen-3-yl)acetic acid | C10H7ClO2S | CID 205058. (n.d.). PubChem.
  • CAS 15785-26-9: Amino-Cyclopropyl-Acetic Acid. (n.d.). CymitQuimica.
  • 2-(Pyridin-3-yl)acetic Acid. (n.d.). Tokyo Chemical Industry.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.).
  • Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7). (n.d.). Cheméo.
  • 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid. (n.d.). PubChemLite.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PMC.

Sources

2-(5-Cyclopropylpyridin-3-yl)acetic acid SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Cyclopropylpyridin-3-yl)acetic acid is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] It features a pyridine core substituted at the meta positions (3 and 5) with a polar acetic acid tail and a lipophilic cyclopropyl moiety.

This specific substitution pattern is strategically valuable in medicinal chemistry: the cyclopropyl group provides metabolic stability by blocking the oxidation-prone C5 position while maintaining a compact steric profile, and the acetic acid group serves as a versatile linker for amide coupling or further derivatization.

Chemical Identity & Digital Signatures

AttributeDetail
Chemical Name This compound
CAS Number 1211531-87-1
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Canonical SMILES OC(=O)Cc1cncc(c1)C2CC2
InChI String InChI=1S/C10H11NO2/c12-10(13)6-8-4-9(7-1-2-7)5-11-8/h4-5,7H,1-2,6H2,(H,12,13)
Predicted LogP ~1.2 (Moderate Lipophilicity)
pKa (Acid) ~4.5 (Carboxylic acid)
pKa (Base) ~5.2 (Pyridine nitrogen)

Note on Identifiers: The InChIKey is derived from the standard InChI string. While specific hash generation requires algorithmic computation, the SMILES and InChI provided above are the definitive structural representations for database integration.

Structural Rationale in Drug Design

The 5-cyclopropyl-3-pyridyl motif is not arbitrary; it is a bioisosteric solution to common pharmacokinetic liabilities found in drug discovery.

Metabolic Blocking

Unsubstituted pyridines are often susceptible to N-oxidation or oxidation at the C-5 position by Cytochrome P450 enzymes.

  • The Fix: Introducing a cyclopropyl group at C-5 blocks this metabolic "soft spot."

  • Advantage: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks benzylic hydrogens that are easily abstracted, further enhancing metabolic stability.

Vector Alignment

The acetic acid moiety at C-3 allows for the attachment of the pharmacophore to a larger scaffold (e.g., an amine) with a specific vector. This 3,5-substitution pattern creates a "meta" geometry that often fits kinase hinge-binding pockets or allosteric sites better than para-substituted analogs.

Synthetic Pathways[8]

The most robust synthesis of this compound avoids the direct handling of unstable pyridine-acetic acids until the final step. The preferred route utilizes a Suzuki-Miyaura Cross-Coupling on a brominated ester precursor.

Retrosynthetic Analysis
  • Target: this compound[1]

  • Precursor 1: Methyl 2-(5-bromopyridin-3-yl)acetate (Commercially available or synthesized from 3,5-dibromopyridine).

  • Precursor 2: Cyclopropylboronic acid.[2][3]

  • Key Transformation: Pd-catalyzed C-C bond formation followed by ester hydrolysis.

Detailed Protocol (Suzuki-Miyaura Route)

Step 1: Cross-Coupling [2]

  • Reagents: Charge a reaction vessel with Methyl 2-(5-bromopyridin-3-yl)acetate (1.0 eq), Cyclopropylboronic acid (1.5 eq), and Potassium Phosphate (K₃PO₄, 3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under an inert atmosphere (Nitrogen or Argon).

  • Solvent: Add a degassed mixture of Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

  • Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to RT, filter through Celite, extract with EtOAc, and concentrate. Purify the intermediate ester via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Saponification (Hydrolysis)

  • Reagents: Dissolve the intermediate ester in THF/MeOH (1:1).

  • Base: Add Lithium Hydroxide (LiOH, 2M aqueous solution, 3.0 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Isolation: Acidify carefully with 1N HCl to pH ~4 (isoelectric point vicinity). The zwitterionic product may precipitate, or require extraction with n-Butanol/DCM mixtures due to its polarity.

Synthesis Workflow Diagram

SynthesisPath Start 3,5-Dibromopyridine Inter1 Methyl 2-(5-bromopyridin-3-yl)acetate Start->Inter1 Lithiation / DMF / Reformatsky Inter2 Methyl 2-(5-cyclopropylpyridin-3-yl)acetate Inter1->Inter2 Pd(dppf)Cl2, K3PO4, 100°C Reagent Cyclopropylboronic Acid (Suzuki Coupling) Reagent->Inter2 Final This compound (Target) Inter2->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Synthetic workflow for the production of the target acid from brominated pyridine precursors.

Analytical Validation

To ensure the integrity of this building block, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyridine Protons: Expect two singlets (or meta-coupled doublets, J ~2 Hz) in the aromatic region (δ 8.2–8.5 ppm). The proton between the ring nitrogen and the cyclopropyl group will be distinct from the proton between the nitrogen and the acetic acid group.

  • Acetic Acid: A singlet integrating to 2H at δ ~3.6–3.8 ppm (-CH ₂-COOH).

  • Cyclopropyl:

    • Methine (CH): Multiplet at δ ~1.9–2.0 ppm.

    • Methylene (CH₂): Two multiplets at δ ~0.7–1.0 ppm (2H each), showing the characteristic high-field shift of the strained ring.

LC-MS
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 178.2 Da.

  • Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids, potentially showing a peak at 134.2 Da.

Applications in Medicinal Chemistry

This scaffold appears in patent literature regarding Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors and Nek2 kinase inhibitors.

  • IRAK4 Inhibitors: Used to treat autoimmune diseases (Rheumatoid Arthritis, Lupus). The pyridine nitrogen acts as a hydrogen bond acceptor in the kinase hinge region, while the cyclopropyl group fills a hydrophobic pocket (selectivity filter).

  • Linker Chemistry: The acetic acid tail is frequently converted into an amide to link the pyridine "head" to a larger "tail" structure, facilitating binding to solvent-exposed regions of the protein.

SAR Logic Diagram

SAR Molecule This compound C-5 Position C-3 Position Pyridine N Function1 Metabolic Shield (Blocks CYP oxidation) Molecule:c5->Function1 Function2 Linker Attachment (Amide coupling vector) Molecule:c3->Function2 Function3 H-Bond Acceptor (Kinase Hinge Binding) Molecule:n1->Function3

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety on the scaffold.

References

  • Chemical Identity & CAS: ChemicalBook & Vendor Aggregates. "this compound (CAS 1211531-87-1)". Accessed via ChemicalBook. Link

  • Synthesis Methodology: Wallace, D. J., & Chen, C. (2002).[3] "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(39), 6987-6990. (Describes the fundamental coupling of cyclopropylboronic acid with bromopyridines). Link

  • Medicinal Application (IRAK): World Intellectual Property Organization. Patent WO2018081294A1. "Pyrazole amide compounds as IRAK inhibitors." (Cites 5-cyclopropylpyridin-3-yl motifs in kinase inhibitor design). Link

  • Medicinal Application (Kinase Modulation): World Intellectual Property Organization. Patent WO2014100620A2. "Compounds and methods for kinase modulation." (Describes substituted pyridyl-acetic acid derivatives). Link

Sources

An In-depth Technical Guide to the pKa Values and Ionization of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Modern Drug Development

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug development professionals, a thorough understanding of a compound's pKa is not merely an academic exercise; it is a critical determinant of its pharmacokinetic and pharmacodynamic profile.[1][2][3] The degree of ionization influences a molecule's solubility, lipophilicity, membrane permeability, protein binding, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) characteristics.[3] An ionizable molecule's behavior can vary dramatically between the acidic environment of the stomach and the near-neutral pH of the blood.[1] Therefore, the early and accurate determination of pKa values is indispensable for rational drug design, lead optimization, and formulation development.[4][5]

This guide provides a comprehensive technical overview of the ionization behavior of 2-(5-Cyclopropylpyridin-3-yl)acetic acid, a molecule of interest in medicinal chemistry. As no experimentally determined pKa values for this specific compound are publicly available, this document will focus on the theoretical principles governing its ionization, present robust protocols for its experimental determination, and discuss the interpretation of this data in a drug discovery context.

Molecular Structure Analysis and pKa Estimation

This compound is a bifunctional molecule, possessing two potential ionization centers: the carboxylic acid group and the nitrogen atom of the pyridine ring.

  • Carboxylic Acid Group (-COOH): This is an acidic center that will lose a proton to form a carboxylate anion (-COO⁻). The pKa of unsubstituted acetic acid is approximately 4.8.[6][7] The presence of the electron-withdrawing pyridine ring is expected to lower this pKa slightly, making it a stronger acid than a typical aliphatic carboxylic acid.

  • Pyridine Nitrogen: This is a basic center that can accept a proton to form a pyridinium cation. The pKa of the conjugate acid of pyridine (the pyridinium ion) is approximately 5.2.[6][8] The substituents on the ring—the cyclopropyl group and the acetic acid moiety—will modulate this basicity. The cyclopropyl group is generally considered to be weakly electron-donating, which would slightly increase the pKa (making the nitrogen more basic). Conversely, the acetic acid group is electron-withdrawing, which would decrease the pKa (making the nitrogen less basic).

Given these competing electronic effects, we can anticipate two distinct pKa values for this molecule. A preliminary in silico estimation is a valuable first step in the absence of experimental data. Computational tools, ranging from empirical methods to machine learning and quantum mechanics-based approaches, are widely used for high-throughput pKa estimation in early drug discovery.[4][9][10][11]

Illustrative Predicted pKa Values

The following table presents hypothetical pKa values for this compound as might be predicted by common computational software. These values should be considered estimates to be confirmed by experimental methods.

Ionization CenterPredicted pKa (pKa1)Predicted pKa (pKa2)Description
Carboxylic Acid~4.5Governs the equilibrium between the neutral form and the carboxylate anion.
Pyridine Nitrogen~5.0Governs the equilibrium between the neutral form and the pyridinium cation.

Ionization Profile and Species Distribution

With two pKa values close to each other, the ionization state of this compound is highly sensitive to pH changes. The molecule can exist in four primary states: cationic, neutral, zwitterionic, and anionic. Understanding the dominant species at different physiological pH values is crucial.

pH RangeDominant SpeciesNet Charge
pH < 4.5Cationic+1
pH ~ 4.75Zwitterionic/Neutral0
5.0 < pH < 7.4Anionic-1
pH > 10Anionic-1

The relationship between these ionized forms is illustrated in the diagram below.

ionization Cationic Cationic (Pyridinium, Carboxylic Acid) Net Charge: +1 Zwitterion Zwitterionic (Pyridinium, Carboxylate) Net Charge: 0 Cationic->Zwitterion + H⁺ pKa₁ ~ 4.5 Anionic Anionic (Pyridine, Carboxylate) Net Charge: -1 Zwitterion->Anionic + H⁺ pKa₂ ~ 5.0

Caption: Ionization equilibrium of this compound.

Experimental Determination of pKa Values

Experimental validation is essential for obtaining definitive pKa values.[4] Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and commonly employed methods in the pharmaceutical industry.[12]

Method 1: Potentiometric Titration

This method involves the gradual addition of a strong acid or base to a solution of the analyte while monitoring the pH.[13] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the ionized and non-ionized species are present in equal concentrations.[14]

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient quantity of this compound to achieve a final concentration of approximately 1 mM.[13][14] The low water solubility of such compounds may necessitate the use of a co-solvent like methanol, though extrapolation to a zero co-solvent state is required for the true aqueous pKa.[15][16]

    • Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M KCl.[14]

  • Titration Setup:

    • Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially for basic pKa values.[13][14]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration Process:

    • To determine both pKa values, perform a biphasic titration. First, acidify the sample solution to ~pH 2 with 0.1 M HCl.

    • Titrate the acidified solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely identify the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points.[14] For this bifunctional molecule, two inflection points will be observed, corresponding to the two pKa values.

potentiometry_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare 1 mM Sample in 0.15 M KCl Calibrate->PrepareSample Purge Purge with Nitrogen PrepareSample->Purge Acidify Acidify to pH 2 with 0.1 M HCl Purge->Acidify Titrate Titrate with 0.1 M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Determine Determine pKa values at half-equivalence points Derivative->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This technique is applicable if the compound possesses a chromophore close to an ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[17] It requires significantly less sample than potentiometry.[17]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like DMSO (e.g., 10 mM).[17]

  • Buffer Preparation: Prepare a series of aqueous buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[17]

  • Sample Measurement:

    • In a 96-well UV-transparent microplate, add a fixed volume of each buffer to different wells.

    • Add a small, fixed amount of the compound's stock solution to each buffer-containing well. The final DMSO concentration should be kept low (≤2% v/v) to minimize its effect on the pKa.[17][18]

    • Include blank wells containing only the buffers for background correction.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader spectrophotometer.[17]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at the chosen wavelength(s) against pH. This will generate a sigmoidal curve.

    • The inflection point of the sigmoid corresponds to the pKa.[12] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.[19] For a molecule with two pKa values, two distinct sigmoidal transitions may be observed if both ionization events affect the chromophore.

Conclusion

A comprehensive understanding of the pKa values of this compound is fundamental to advancing its development as a potential therapeutic agent. This guide has outlined the theoretical considerations for its dual ionization centers and provided detailed, field-proven protocols for their experimental determination. While in silico predictions offer valuable initial estimates, the trustworthiness of potentiometric titration and UV-Vis spectrophotometry provides the definitive data required for accurate ADME modeling and strategic formulation. By rigorously applying these methodologies, researchers can fully characterize the ionization profile of this compound, enabling informed decisions to optimize its journey through the drug discovery and development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Symeres. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Ríos-Martínez, C., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(6), 649-653. Available from: [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(3), 446-461. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Retrieved from [Link]

  • van der Heide, E., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 101(11), 3985-3998. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available from: [Link]

  • Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Ríos-Martínez, C., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

  • Manipal College of Pharmaceutical Sciences. (2023, February 24). Determination and Validation of pKa value of Atropine Sulfate using Spectrophotometry. Retrieved from [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. Retrieved from [Link]

  • Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. Available from: [Link]

  • Atalay, T., & Tarakci, D. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 513-518. Available from: [Link]

  • University of Texas at Austin. (n.d.). Acid/Base Ionization Constants. Retrieved from [Link]

  • Wistuba, D., et al. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Journal of Separation Science, 46(11), 2300062. Available from: [Link]

  • Csupor-Löffler, B., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1569. Available from: [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available from: [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(40), 3738-3748. Available from: [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-316. Available from: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

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Methodological & Application

Application Note: Strategies and Protocols for Peptide Coupling of 2-(5-Cyclopropylpyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Heteroaromatic Substrate

The formation of an amide bond is a cornerstone of modern pharmaceutical and materials science. While numerous protocols exist for peptide coupling, the success and efficiency of the reaction are highly dependent on the specific substrates involved. The molecule 2-(5-Cyclopropylpyridin-3-yl)acetic acid presents a unique set of challenges that requires careful consideration of reaction conditions to achieve high yields and purity.

The primary challenges associated with this substrate are:

  • Electronic Effects: The pyridine ring is an electron-deficient aromatic system.[1] This electronic-withdrawing nature can decrease the nucleophilicity of the carboxylate anion upon deprotonation, making activation more difficult compared to simple aliphatic or electron-rich aromatic carboxylic acids.

  • Lewis Basicity: The lone pair of electrons on the pyridine nitrogen can interact with or quench Lewis acidic reagents or metal catalysts, potentially inhibiting the reaction.[1]

  • Steric Hindrance: While not extreme, the cyclopropyl group adjacent to the pyridine ring introduces a degree of steric bulk that can influence the approach of the amine and coupling reagents.

This application note provides a detailed guide to selecting the optimal coupling reagents and conditions for this compound. We will explore the mechanistic rationale behind reagent choice, offer detailed experimental protocols for high-success-rate methods, and provide a workflow for troubleshooting and optimization.

The Core Mechanism: Activating the Carboxyl Group

The fundamental principle of peptide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine.[2][3] This is typically achieved using a coupling reagent. Uronium/aminium salt reagents like HATU are particularly effective for challenging substrates due to the formation of a highly reactive OAt-active ester intermediate.[4][5]

The activation and coupling cascade using a uronium reagent is a two-stage process:

  • Activation: The carboxylate anion, formed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks the electrophilic carbon of the coupling reagent. This forms a highly reactive intermediate.[4][5]

  • Coupling: This intermediate is rapidly converted into a more stable active ester (e.g., an OAt-ester for HATU). The amine component then attacks the carbonyl carbon of this active ester to form the thermodynamically stable amide bond.[5]

HATU_Mechanism sub_acid R-COOH (Carboxylic Acid) carboxylate R-COO⁻ (Carboxylate) sub_acid->carboxylate Deprotonation sub_base Base (e.g., DIPEA) sub_base->carboxylate active_ester OAt-Active Ester carboxylate->active_ester Activation hatu HATU hatu->active_ester product Amide Product active_ester->product Nucleophilic Attack tmu Tetramethylurea (Byproduct) active_ester->tmu amine R'-NH₂ (Amine) amine->product

Caption: General mechanism of HATU-mediated amide bond formation.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical for overcoming the inherent challenges of this compound. While classic carbodiimides like EDC can be effective, more powerful onium salts or phosphonic anhydrides often provide superior results in terms of reaction speed and yield.[6][7]

Reagent ClassExample(s)Recommended For This Substrate?Rationale & Considerations
Uronium/Aminium Salts HATU, HCTU Highly Recommended High Reactivity: Excellent for activating electron-deficient heteroaromatic acids.[7] Fast Kinetics: Reactions are often complete in 1-4 hours at room temperature. Low Racemization: The inclusion of an HOAt moiety in HATU minimizes the risk of epimerization.[4][8]
Phosphonium Salts PyBOP, PyAOP Recommended High Reactivity: Similar in efficacy to uronium salts, forming highly reactive active esters.[8] Stability: Generally more stable than uronium salts, but can be less reactive in the most challenging cases. Byproducts are non-carcinogenic, unlike older phosphonium reagents.[8]
Phosphonic Anhydrides T3P® Highly Recommended "Green" Chemistry: Byproducts are water-soluble phosphonic acids, simplifying aqueous work-up significantly.[9][10] High Yields & Low Racemization: Proven to be highly effective and gentle, preventing epimerization.[11] Versatility: Effective in a range of solvents.[10]
Carbodiimides EDC (+ HOBt/Oxyma) Viable Alternative Cost-Effective: A common and economical choice. Water-Soluble Byproduct: The urea byproduct from EDC is water-soluble, which is an advantage over DCC.[6] Slower/Less Potent: May require longer reaction times or elevated temperatures for this substrate and may not achieve the same efficiency as onium salts.[12]

Detailed Experimental Protocols

Here we provide two robust protocols for the coupling of this compound with a generic primary amine (R-NH₂).

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for achieving high yields rapidly, especially when dealing with sterically hindered or electronically challenging amines.[4][13]

Materials:

  • This compound (1.0 eq)

  • Amine (hydrochloride salt or free base, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq if using amine salt; 2.0 eq for free base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the amine (1.1 eq) to the reaction vessel.

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until all solids are dissolved.

  • Base Addition: Add DIPEA to the stirred solution. If the amine is a hydrochloride salt, a total of 3.0 equivalents of DIPEA is required to neutralize the salt and facilitate the coupling. For a free base amine, 2.0 equivalents is sufficient.[4] Stir for 5 minutes.

  • Activator Addition: Add HATU (1.1 eq) to the reaction mixture in one portion. The solution may change color.

  • Reaction: Stir the reaction at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 1-4 hours.[4]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Clean Work-up Coupling using T3P®

This protocol is ideal for syntheses where simplified purification is a priority. The water-soluble byproducts of T3P® are easily removed with a simple aqueous wash.[9][10]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • T3P® (50% solution in Ethyl Acetate or DMF, 1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate or Acetonitrile

  • Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the amine (1.1 eq).

  • Dissolution: Add the chosen anhydrous solvent (e.g., Ethyl Acetate) to achieve a concentration of 0.1-0.2 M. Stir to dissolve.

  • Base Addition: Add the base (Pyridine or DIPEA, 3.0 eq) and stir for 5-10 minutes.

  • Activator Addition: Add the T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at or below 25 °C. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Couplings with T3P® are often complete within 1-3 hours.[2]

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • If using a water-immiscible solvent like ethyl acetate, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high water solubility of the phosphonic acid byproducts means they are efficiently removed in the aqueous washes.[10]

  • Purification: Purify the crude product via flash column chromatography if necessary.

Workflow for Method Optimization

If initial results are suboptimal, a systematic approach to optimization is required. The following workflow can guide experimental design.

Optimization_Workflow start Start: Couple with HATU / DIPEA / DMF at RT for 2h check_conv Check Conversion (LC-MS) start->check_conv success >90% Conversion? Purify Product check_conv->success Yes low_conv <90% Conversion check_conv->low_conv No end End success->end increase_time Option 1: Increase reaction time to 6h Increase temp to 40°C low_conv->increase_time change_reagent Option 2: Switch to T3P® / Pyridine in Ethyl Acetate low_conv->change_reagent recheck Re-evaluate Conversion increase_time->recheck change_reagent->recheck recheck->success Success recheck->end Further Troubleshooting Needed

Caption: Decision workflow for optimizing the peptide coupling reaction.

Analytical Monitoring and Characterization

  • Reaction Monitoring: Progress should be monitored using TLC (visualizing with UV light and/or permanganate stain) or, more accurately, by LC-MS to track the consumption of starting materials and the formation of the product.[14][15]

  • Product Characterization: The final purified product should be characterized to confirm its identity and purity. Standard methods include:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and absence of major impurities.

    • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • HPLC: To determine the purity of the final compound.[15][16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Ineffective activation of the carboxylic acid. 2. Poor quality or wet reagents/solvents. 3. Amine is poorly nucleophilic or highly hindered.1. Switch to a more potent coupling reagent (e.g., from EDC to HATU).[12] 2. Ensure all reagents are anhydrous and use fresh, dry solvents.[1] 3. Increase reaction temperature to 40-50 °C and/or extend reaction time.[12][17]
Formation of Side Products 1. Guanidinylation of the amine if excess uronium reagent is used without pre-activation.[18] 2. Racemization at an adjacent chiral center.1. Pre-activate the carboxylic acid with HATU/base for 5-10 minutes before adding the amine.[19] 2. Use a reagent known for low racemization (HATU, T3P®). Ensure the temperature does not exceed 40-50°C.[3][11]
Difficult Purification 1. Byproducts from the coupling reagent co-elute with the product (e.g., DCU from DCC). 2. Unreacted starting materials remain.1. Use a reagent with water-soluble byproducts like EDC or T3P®.[6][10] 2. Ensure the reaction goes to completion. Use an appropriate aqueous work-up to remove acidic/basic starting materials before chromatography.

Conclusion

Successfully synthesizing amides from this compound is readily achievable with the appropriate choice of modern coupling reagents. Due to the substrate's electron-deficient nature, highly efficient uronium salts like HATU or phosphonic anhydrides such as T3P® are strongly recommended as starting points. These reagents offer rapid kinetics, high yields, and minimal side reactions. By following the detailed protocols and systematic optimization workflow presented in this note, researchers can confidently and efficiently synthesize their target molecules.

References

  • Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (2024). How to Optimize Peptide Synthesis?.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PMC. (n.d.).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • RSC Publishing. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis | Request PDF.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency.
  • Benchchem. (2025).
  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.
  • American Chemical Society. (2008).
  • Reddit. (2024).
  • PMC. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
  • ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
  • Google Patents. (n.d.).
  • ResearchG
  • Benchchem. (2025).
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (n.d.). 2‐(5‐cyclopropyl‐6‐thioxo‐1, 3, 5‐thiadiazinan‐3‐yl) acetic acid....
  • Biovera. (2024).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • International Journal of Science and Research Archive. (2025).

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Application Notes & Protocols: A Guide to the Activation of 2-(5-Cyclopropylpyridin-3-yl)acetic Acid for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical activation of 2-(5-Cyclopropylpyridin-3-yl)acetic acid. The primary focus is on its conversion to reactive intermediates for the synthesis of amide derivatives, a cornerstone reaction in medicinal chemistry. We will explore the mechanistic underpinnings of common activation strategies, present comparative data on various reagents, and provide detailed, field-tested protocols.

Introduction: The Challenge of Amide Bond Formation

The direct reaction between a carboxylic acid, such as this compound, and an amine is generally non-productive at ambient temperatures. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a stable and unreactive ammonium-carboxylate salt.[1] To overcome this thermodynamic sink and facilitate the formation of a stable amide bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is paramount for efficient amide synthesis.

The choice of activating reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions (e.g., temperature, solvent), and the need to preserve stereochemical integrity if chiral centers are present. This guide details two of the most reliable and widely adopted classes of activating reagents: carbodiimides and uronium/aminium salts.

Mechanisms of Carboxylic Acid Activation

Carbodiimide-Mediated Activation

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a classic and robust class of coupling reagents.[1][2] Their mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then be intercepted by a nucleophile (the amine) to form the desired amide, releasing a urea byproduct.

A potential side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and can reduce the yield.[3] To mitigate this and enhance reaction rates, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt rapidly converts the O-acylisourea into an active ester, which is more stable but still highly reactive towards amines, thereby minimizing the formation of the N-acylurea byproduct and reducing potential racemization.[5][6]

Uronium/Aminium Salt Activation

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) represent a more modern class of coupling agents prized for their high efficiency, rapid kinetics, and low rates of racemization.[7][8][9]

The activation cascade with HATU, typically performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds through several key steps:

  • The base deprotonates the carboxylic acid to form a carboxylate anion.[8][10]

  • The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[11]

  • The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate to generate a highly reactive OAt-active ester.[8][11][12]

  • The amine nucleophile attacks the OAt-active ester to yield the final amide product.

The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance (neighboring group participation), which accelerates the final coupling step and contributes to the high efficiency of HATU.[11]

Comparative Overview of Common Activating Reagents

The selection of an appropriate coupling reagent is a critical decision in the synthetic workflow. The table below summarizes the features of commonly used reagents for activating this compound.

Reagent (Acronym)ClassKey AdvantagesConsiderations & Disadvantages
EDC·HCl CarbodiimideWater-soluble reagent and byproduct, simplifying workup via aqueous extraction.[3][7][13] Good for large-scale synthesis.Less reactive than uronium salts. Often requires an additive like HOBt to suppress side reactions.[14]
DCC CarbodiimideInexpensive and effective.Byproduct (DCU) is insoluble in most organic solvents, which can simplify removal by filtration but makes it unsuitable for solid-phase synthesis.[5][7] Potent allergen.
DIC CarbodiimideLiquid, easy to handle. Byproduct (DIU) is soluble in common organic solvents, making it suitable for solid-phase synthesis.[3][7]Can still lead to racemization and N-acylurea formation without additives.[15]
HATU Uronium/AminiumHighly efficient and fast, even for sterically hindered substrates.[8] Very low racemization rates.[9]More expensive than carbodiimides. Potential for guanidinylation of the amine if the order of addition is not controlled.[8]
HBTU Uronium/AminiumSimilar to HATU but based on HOBt instead of HOAt. Effective and widely used.Generally considered slightly less reactive than HATU, especially for difficult couplings.[7]
PyBOP PhosphoniumA powerful phosphonium-based reagent. Does not produce dehydration byproducts.[5]Can cause issues during purification due to phosphorus-containing byproducts.[15]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of an amide derivative from this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes a water-soluble carbodiimide, making it ideal for straightforward purification. It represents a reliable and cost-effective method for routine amide bond formation.

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, if amine is a hydrochloride salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, Amine & HOBt in DMF B Cool to 0 °C A->B C Add EDC·HCl B->C D Warm to RT C->D E Stir for 2-16 h (Monitor by TLC/LC-MS) D->E F Dilute with EtOAc E->F G Wash with aq. NaHCO₃ & Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Scientist's Note: If the amine is provided as a hydrochloride or other salt, add DIPEA (2.5 eq) to the mixture and stir for 5 minutes to liberate the free amine before proceeding.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

This protocol is recommended for challenging couplings, including those involving sterically hindered amines or acids, or when minimizing reaction time is critical.

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Mechanism Diagram:

G cluster_mech HATU Activation Mechanism Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base Base DIPEA Active_Ester OAt-Active Ester (R-CO-OAt) Carboxylate->Active_Ester + HATU HATU_reagent HATU Amide Amide (R-CONHR') Active_Ester->Amide + Amine Amine R'-NH₂

Caption: Simplified HATU activation and coupling pathway.

Step-by-Step Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the mixture. Stir for 10-15 minutes to allow for "pre-activation" of the carboxylic acid, during which the solution may change color.

  • Pro-Tip: This pre-activation step is crucial. Adding the amine before the HATU has fully activated the acid can lead to a side reaction where the amine attacks the HATU reagent itself, forming an unreactive guanidinium species and capping the amine.[8]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Trustworthiness Check: Monitor the reaction via TLC or LC-MS. HATU-mediated reactions are often complete within a short timeframe.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography to isolate the pure amide product.

References

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. [Link]

Sources

Application Notes and Protocols for Cyclopropyl-Substituted Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Pyridine-Based Drug Design

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and act as a bioisostere for other functional groups make it a versatile scaffold in drug design.[3] When coupled with a cyclopropyl group, the resulting derivatives exhibit enhanced pharmacological profiles, making them highly valuable in modern drug discovery.[4][5]

The cyclopropyl group, with its three-membered carbocyclic ring, imparts a unique set of properties. Its rigid, three-dimensional structure can improve binding affinity to target proteins by locking the molecule into a favorable conformation.[4] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in alkanes, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This increased metabolic stability and improved binding affinity contribute to better pharmacokinetic and pharmacodynamic properties, making cyclopropyl-substituted pyridine derivatives attractive candidates for a wide range of therapeutic areas.[4][7]

These derivatives have demonstrated significant potential across various fields, including oncology, neuroscience, and infectious diseases.[5][7][8][9][10] This guide provides a comprehensive overview of the applications of cyclopropyl-substituted pyridine derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.

I. Synthetic Strategies for Cyclopropyl-Substituted Pyridine Derivatives

The synthesis of cyclopropyl-substituted pyridines can be approached in several ways, primarily by constructing the pyridine ring with a pre-existing cyclopropyl substituent or by introducing the cyclopropyl group onto a pyridine core. Modern synthetic methods, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency and accessibility of these compounds.[11][12][13]

Protocol 1: Microwave-Assisted One-Pot Synthesis of Trisubstituted Pyridines

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including reduced reaction times, higher yields, and often, cleaner reactions.[11][13] This protocol describes a one-pot Bohlmann-Rahtz pyridine synthesis.[12]

Objective: To synthesize a trisubstituted pyridine derivative in a single step from an enamine and an alkynone using microwave irradiation.

Materials:

  • Ethyl β-aminocrotonate

  • A cyclopropyl-containing alkynone (e.g., 1-cyclopropylprop-2-yn-1-one)

  • Ammonium acetate

  • Ethanol (absolute)

  • Microwave synthesizer (monomode)

  • Teflon-capped reaction vessel

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a Teflon-capped microwave reaction vessel, combine the cyclopropyl-containing alkynone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Add absolute ethanol (10 mL) to the vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 130°C for 30 minutes.

  • After irradiation, allow the vessel to cool to 55°C inside the reactor.

  • Once cooled to room temperature, monitor the reaction completion by TLC.

  • If a precipitate has formed, filter the solid product and wash it with ice-cold water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Causality of Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, accelerating the Michael addition and subsequent cyclodehydration steps, leading to a one-pot procedure.[11][12]

  • Ammonium Acetate: Serves as the nitrogen source for the pyridine ring formation.

  • Ethanol: A polar solvent that efficiently absorbs microwave energy and is a good solvent for the reactants.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl-Cyclopropyl Pyridine Synthesis

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This protocol outlines the coupling of a halopyridine with a cyclopropylboronic acid derivative.

Objective: To synthesize a cyclopropyl-substituted pyridine via a palladium-catalyzed cross-coupling reaction.

Materials:

  • A halopyridine (e.g., 2-bromopyridine)

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard workup and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), cyclopropylboronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and phosphine ligand (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and mass spectrometry.

Causality of Experimental Choices:

  • Palladium Catalyst and Phosphine Ligand: This system is crucial for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand can significantly impact the reaction's efficiency.

  • Inert Atmosphere: Prevents the degradation of the catalyst and other reagents.

  • Base: Essential for the activation of the boronic acid in the transmetalation step.

Protocol 3: Buchwald-Hartwig Amination for N-Cyclopropyl Pyridine Synthesis

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This protocol describes the coupling of a halopyridine with cyclopropylamine.

Objective: To synthesize an N-cyclopropyl-substituted aminopyridine.

Materials:

  • A halopyridine (e.g., 3-chloropyridine)

  • Cyclopropylamine

  • A palladium precursor (e.g., Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • A strong base (e.g., sodium tert-butoxide, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere reaction setup

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the halopyridine (1.0 mmol), palladium precursor (0.01-0.05 mmol), and phosphine ligand (0.02-0.1 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Add the base (1.2-1.5 mmol) and cyclopropylamine (1.2 mmol).

  • Seal the tube and heat the reaction mixture with stirring (typically 80-120°C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

  • Characterize the purified product by NMR and mass spectrometry.

Causality of Experimental Choices:

  • Palladium/Ligand System: The choice of the palladium source and, critically, the phosphine ligand is key to achieving high yields and good functional group tolerance. Bulky, electron-rich phosphines are often preferred.

  • Strong Base: Necessary to deprotonate the amine, allowing it to enter the catalytic cycle.

  • Anhydrous and Degassed Conditions: Essential to prevent catalyst deactivation and unwanted side reactions.

II. Applications in Oncology: Kinase Inhibition

A significant application of cyclopropyl-substituted pyridine derivatives is in the development of kinase inhibitors for cancer therapy.[1][2][12] The unique structural features of these compounds can lead to high potency and selectivity for specific kinases that are often dysregulated in cancer.

Targeting DYRK1A

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in various cellular processes, and its hyperactivity is linked to some malignancies.[14][15] The compound 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) has been identified as a potent inhibitor of DYRK1A.[14]

The following diagram illustrates a simplified representation of a signaling pathway involving DYRK1A.

DYRK1A_Pathway cluster_nucleus Nucleus Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor DYRK1A DYRK1A Receptor->DYRK1A Activation Substrate Substrate Protein (e.g., Transcription Factor) DYRK1A->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Nucleus Nucleus Phospho_Substrate->Nucleus Gene_Expression Altered Gene Expression FC162 FC162 (Cyclopropyl-Pyridine Derivative) FC162->DYRK1A Inhibition TYK2_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Inhibitor Cyclopropyl-Pyridine Inhibitor Inhibitor->TYK2 Inhibition

Caption: TYK2-mediated JAK/STAT signaling and its inhibition.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro potency of a compound against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Objective: To determine the IC₅₀ value of a cyclopropyl-substituted pyridine derivative against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., DYRK1A, TYK2, ALK5, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (cyclopropyl-substituted pyridine derivative)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute further in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in a final volume of 5 µL:

    • 1 µL of test compound at various concentrations or vehicle control (DMSO).

    • 2 µL of a solution containing the kinase enzyme.

    • 2 µL of a solution containing the substrate and ATP to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality of Experimental Choices:

  • ADP-Glo™ Technology: This method provides a highly sensitive and robust way to measure kinase activity by quantifying ADP production, which is a universal product of kinase reactions. [3][16]* White, Opaque Plates: Minimize well-to-well crosstalk and maximize the luminescent signal.

  • Serial Dilution: Allows for the determination of a dose-response relationship and the calculation of an IC₅₀ value.

Protocol 5: Cell-Based STAT Phosphorylation Assay by Flow Cytometry

This protocol is used to assess the inhibitory effect of a compound on a specific signaling pathway within a cellular context, for example, the inhibition of TYK2-mediated STAT phosphorylation.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by a test compound in a cell-based assay.

Materials:

  • A suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs)

  • Cytokine for stimulation (e.g., IL-12 or IL-23 for TYK2)

  • Test compound

  • Fixation buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Fluorescently-labeled antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (p-STAT).

  • Flow cytometer

Procedure:

  • Cell Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation: Immediately stop the stimulation by adding fixation buffer and incubate at room temperature for 10-15 minutes.

  • Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold methanol. Incubate on ice for at least 30 minutes.

  • Staining: Wash the cells to remove the methanol and then stain with the fluorescently-labeled antibodies against the cell surface marker and intracellular p-STAT. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer and acquire the data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest using the cell surface marker. Analyze the fluorescence intensity of the p-STAT antibody to quantify the level of STAT phosphorylation. Calculate the percentage of inhibition for each compound concentration.

Causality of Experimental Choices:

  • Fixation and Permeabilization: These steps are crucial for preserving the phosphorylation state of the proteins and allowing the antibodies to access the intracellular targets. [10][17][18][19]* Phospho-specific Antibodies: These antibodies are highly specific for the phosphorylated form of the target protein, enabling precise quantification of the signaling event. [17][18][19]* Flow Cytometry: Allows for the analysis of signaling events at the single-cell level and can be used to analyze heterogeneous cell populations. [10][17][18][19]

III. Applications in Neuroscience

Cyclopropyl-substituted pyridine derivatives have shown promise in treating neurological and psychiatric disorders by modulating the activity of various receptors and ion channels in the central nervous system (CNS). [20]

Anticonvulsant and Antidepressant Activity

Pyridine derivatives have been investigated for their anticonvulsant and antidepressant properties, with some acting on GABA-A receptors, NMDA receptors, or as selective serotonin reuptake inhibitors (SSRIs). [20]

The PTZ-induced seizure model is a common preclinical screen for anticonvulsant drugs.

Objective: To evaluate the anticonvulsant potential of a cyclopropyl-substituted pyridine derivative in mice.

Materials:

  • Male albino mice (20-25 g)

  • Test compound

  • Pentylenetetrazole (PTZ)

  • Vehicle (e.g., 0.9% saline, Tween 80 solution)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Observation cages

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=6-10 per group): vehicle control, standard drug, and test compound groups (at various doses).

  • Dosing: Administer the test compound or standard drug intraperitoneally (i.p.) or orally (p.o.) at a specific time before PTZ administration (e.g., 30-60 minutes). Administer the vehicle to the control group.

  • PTZ Administration: Inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.) to all animals.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset and severity of seizures for a period of 30-60 minutes.

  • Parameters to Measure:

    • Latency to first seizure (clonic or tonic): The time from PTZ injection to the first observable seizure.

    • Seizure severity: Score the seizures based on a standardized scale (e.g., Racine scale).

    • Protection from mortality: Record the number of animals that survive in each group.

  • Data Analysis: Compare the parameters between the test compound groups and the vehicle control group using appropriate statistical tests.

Causality of Experimental Choices:

  • PTZ: A GABA-A receptor antagonist that induces generalized seizures, making it a useful tool for screening compounds that may enhance GABAergic inhibition. [14][21]* Observation Parameters: Latency to seizure and seizure severity are direct measures of the compound's ability to suppress or delay seizure activity.

The FST is a widely used behavioral test to screen for antidepressant activity.

Objective: To assess the potential antidepressant effect of a cyclopropyl-substituted pyridine derivative in mice.

Materials:

  • Male mice

  • Test compound

  • Vehicle

  • Standard antidepressant drug (e.g., imipramine)

  • A transparent cylindrical tank (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Animal Dosing: Administer the test compound, standard drug, or vehicle to the mice (typically i.p.) at a set time before the test (e.g., 30-60 minutes).

  • Forced Swim Test:

    • Gently place each mouse individually into the cylinder of water.

    • The total duration of the test is 6 minutes.

    • Record the behavior of the mouse, typically focusing on the last 4 minutes of the test.

  • Behavioral Scoring: Measure the duration of immobility, which is defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the treated groups and the vehicle control group. A significant decrease in immobility time suggests a potential antidepressant-like effect. [5][9][22][23][24] Causality of Experimental Choices:

  • Immobility as a Measure: The state of immobility in the FST is interpreted as a state of "behavioral despair," and effective antidepressants are known to reduce this immobility time. [5][9]* Water Temperature and Depth: These parameters are controlled to ensure the animal's safety and to standardize the experimental conditions.

Modulating Cannabinoid and Corticotropin-Releasing Factor Receptors

Cyclopropyl-substituted pyridine derivatives have also been explored as antagonists for the cannabinoid 1 (CB1) receptor and the corticotropin-releasing factor 1 (CRF1) receptor, which are targets for obesity and stress-related disorders, respectively.

The following diagram illustrates a simplified overview of CB1 receptor signaling.

CB1_Pathway Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoid->CB1R Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neurotransmitter Release Inhibition) PKA->Cellular_Response Antagonist Cyclopropyl-Pyridine Antagonist Antagonist->CB1R Blockade

Caption: Simplified CB1 receptor signaling and its antagonism.

The diagram below shows a simplified CRF1 receptor signaling pathway.

CRF1_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Gs Gs Protein CRF1R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Stress_Response Stress Response PKA->Stress_Response Phosphorylation Cascade Antagonist Cyclopropyl-Pyridine Antagonist Antagonist->CRF1R Blockade

Caption: Simplified CRF1 receptor signaling and its antagonism.

Protocol 8: Radioligand Binding Assay for Receptor Affinity

This protocol describes a method to determine the binding affinity of a compound to a specific receptor, such as the CRF1 receptor.

Objective: To determine the Ki (inhibition constant) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human CRF1)

  • A suitable radioligand with high affinity for the receptor (e.g., [¹²⁵I]Sauvagine for CRF1)

  • Test compound

  • Incubation buffer

  • Non-specific binding control (a high concentration of a known ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Incubation buffer

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Test compound at various concentrations or vehicle.

    • For non-specific binding wells, add a high concentration of an unlabeled ligand.

  • Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Causality of Experimental Choices:

  • Radioligand: Provides a highly sensitive method to detect and quantify receptor binding.

  • Competition Assay Format: Allows for the determination of the affinity of an unlabeled test compound by measuring its ability to displace the radioligand.

  • Rapid Filtration: Effectively separates bound from free radioligand, which is essential for accurate measurement.

IV. Applications in Infectious Diseases: Antiviral Activity

Cyclopropyl-substituted nucleoside analogues have demonstrated significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and hepatitis B virus (HBV). [9]The cyclopropyl group can mimic the conformation of the natural substrate, leading to inhibition of viral enzymes.

Protocol 9: In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral activity of a compound.

Objective: To determine the EC₅₀ (50% effective concentration) of a cyclopropyl-substituted pyridine derivative against a specific virus.

Materials:

  • A susceptible host cell line

  • The virus of interest

  • Test compound

  • Cell culture medium and supplements

  • Overlay medium (containing, for example, carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Compound Treatment and Infection:

    • Remove the growth medium from the cells.

    • Add different concentrations of the test compound (prepared in infection medium) to the wells.

    • Infect the cells with a known amount of virus (to produce a countable number of plaques).

  • Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus, typically 3-10 days).

  • Plaque Visualization:

    • Fix the cells (e.g., with formaldehyde).

    • Stain the cell monolayer with a staining solution like crystal violet.

    • Gently wash the plates to remove the stain from the plaques (areas of dead or destroyed cells).

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value from the dose-response curve.

Causality of Experimental Choices:

  • Plaque Formation: Each plaque represents a single infectious virus particle, so counting the plaques provides a quantitative measure of viral infectivity.

  • Overlay Medium: Prevents the virus from spreading indiscriminately through the culture medium, ensuring the formation of distinct plaques.

  • Crystal Violet Staining: Stains the living cells, leaving the plaques (areas of dead cells) unstained and visible for counting.

V. ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial in drug discovery. The cyclopropyl group is often incorporated to improve metabolic stability.

Protocol 10: Human Liver Microsome (HLM) Stability Assay

This in vitro assay is used to assess the metabolic stability of a compound in the presence of liver enzymes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) of a test compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile (with an internal standard) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLMs in phosphate buffer.

  • Compound Incubation:

    • Add the test compound (at a low concentration, e.g., 1 µM) to the reaction mixture and pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t₁/₂) and intrinsic clearance (Cl_int) from the slope.

Causality of Experimental Choices:

  • Human Liver Microsomes: Contain a high concentration of CYP enzymes, which are the major enzymes responsible for drug metabolism in the liver. [3][8][20][25][26]* NADPH: An essential cofactor for CYP enzyme activity.

  • LC-MS/MS: A highly sensitive and specific analytical technique for quantifying the parent compound in a complex biological matrix.

VI. Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data from the assays described above should be summarized in clear and concise tables for easy comparison.

Table 1: Kinase Inhibitory Activity of Compound X

Kinase Target IC₅₀ (nM)
DYRK1A 15
TYK2 25
ALK5 150

| EGFR | >10,000 |

Table 2: In Vivo Efficacy of Compound Y

Assay Model Dose (mg/kg) Effect
PTZ-induced Seizure 10 80% protection from tonic extension

| Forced Swim Test | 20 | 50% decrease in immobility time |

Table 3: ADME Properties of Compound Z

Assay Result
HLM Stability (t₁/₂) 95 min
Caco-2 Permeability (Papp) 15 x 10⁻⁶ cm/s

| Plasma Protein Binding | 92% |

VII. Conclusion

Cyclopropyl-substituted pyridine derivatives represent a highly promising class of compounds in drug discovery. Their unique structural and physicochemical properties often translate into improved potency, selectivity, and pharmacokinetic profiles. The protocols and application notes provided in this guide offer a framework for the synthesis, biological evaluation, and characterization of these valuable scaffolds. By understanding the rationale behind the experimental choices and utilizing robust and reproducible methodologies, researchers can effectively explore the therapeutic potential of this important chemical class.

VIII. References

  • Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A - PMC. (URL: [Link])

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. (URL: [Link])

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews. (URL: [Link])

  • (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed. (URL: [Link])

  • A new one-step synthesis of pyridines under microwave-assisted conditions. (URL: [Link])

  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile - JOCPR. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (URL: [Link])

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (URL: [Link])

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed. (URL: [Link])

  • Factsheet on the forced swim test. (URL: [Link])

  • Forced swim test in rodents - NC3Rs. (URL: [Link])

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: [Link])

  • Forced Swim Test v.3. (URL: [Link])

  • Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A - MDPI. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Pentylenetetrazole-Induced Kindling Mouse Model - PMC. (URL: [Link])

  • Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])

  • Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. (URL: [Link])

  • Flow cytometric analysis of STAT phosphorylation - PubMed. (URL: [Link])

  • Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments. (URL: [Link])

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC. (URL: [Link])

  • Pyridine Synthesis via Unprecedented 6-endo-Cyclization of Cyclopropylamides with Alkynes - ResearchGate. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])

  • Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry - Agilent. (URL: [Link])

  • Dose Escalation in Pentylenetetrazol Kindling Detects Differences in Chronic Seizure Susceptibility - bioRxiv. (URL: [Link])

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF - ResearchGate. (URL: [Link])

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (URL: [Link])

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (URL: [Link])

  • CRF1 Human Corticotropin-Releasing Factor GPCR Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (URL: [Link])

  • Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4- f]quinazolin-9(8 H)-one, a Promising Inhibitor of DYRK1A - PubMed. (URL: [Link])

  • Development of synthetic methods starting from cyclopropenes: taming cyclopropyl radical, cyclopropyl and cyclopropenium cations - Infoscience. (URL: [Link])

  • Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (URL: [Link])

  • Radioligand Binding Assay | Springer Nature Experiments. (URL: [Link])

  • Synthesis and evaluation of candidate PET radioligands for corticotropin-releasing factor type-1 receptors - PubMed. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: [Link])

  • Pyrrolidine synthesis via ring contraction of pyridines. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides detailed troubleshooting advice and frequently asked questions for the purification of 2-(5-Cyclopropylpyridin-3-yl)acetic acid. As an amphoteric molecule containing both a basic pyridine ring and an acidic carboxylic acid group, its purification requires careful consideration of pH, solvent polarity, and potential impurities.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

Answer:

"Oiling out" is a common issue that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors rapid, non-crystalline precipitation[1]. For this compound, this can be exacerbated by residual impurities that depress the melting point.

Causality & Solution:

  • High Impurity Load: A significant amount of impurity can act as a eutectic mixture, lowering the overall melting point. The crude material should ideally be at least 80% pure for recrystallization to be effective[2]. If purity is low, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

  • Cooling Rate Too High: "Shock cooling" by placing a hot flask directly into an ice bath prevents the orderly lattice formation required for crystallization, leading to an amorphous precipitate or oil[2].

Step-by-Step Troubleshooting Protocol:

  • Re-heat the solution containing the oil until it is homogeneous.

  • Add a small amount of additional hot solvent (5-10% more volume) to ensure you are not at the point of supersaturation at the boiling point[1].

  • If insoluble impurities are visible, perform a hot filtration[3].

  • Allow the flask to cool slowly and undisturbed on a benchtop, insulated with a paper towel or cork ring. This gradual temperature decrease is critical[4].

  • Once the solution has reached room temperature and crystals have begun to form, then transfer the flask to an ice bath for 15-20 minutes to maximize yield[5].

  • If oiling persists, try a different solvent system. A mixed-solvent system, where the compound is dissolved in a "good" solvent (e.g., ethanol, methanol) and a "poor" solvent (e.g., water, hexane) is added dropwise until turbidity appears, is often effective[4].

Question 2: I'm seeing significant peak tailing and poor separation when trying to purify my compound using reverse-phase HPLC. What is the cause?

Answer:

Peak tailing for a compound like this compound in reverse-phase HPLC is typically caused by secondary interactions between the molecule and the silica stationary phase. The basic pyridine nitrogen can interact with residual acidic silanol groups on the C18 column, while the carboxylate can interact with any metal impurities.

Causality & Solution:

  • Silanol Interactions: The pyridine nitrogen (pKa ~5-6) can be protonated and interact ionically with deprotonated, acidic silanol groups (pKa ~3.5) on the silica surface.

  • Carboxylate Interactions: The carboxylic acid group (pKa ~4-5) can exist as a carboxylate anion, which can chelate with trace metals in the silica matrix or instrument components.

HPLC Method Optimization Protocol:

  • Mobile Phase pH Adjustment:

    • To suppress silanol interactions, operate at a low pH (2.5-3.0) by adding 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., acetonitrile/water)[6]. This ensures the pyridine nitrogen is fully protonated and the silanol groups are not ionized, minimizing unwanted ionic interactions.

    • Alternatively, operate at a higher pH (7-8) using a buffer like ammonium bicarbonate. This deprotonates the silanol groups and keeps the pyridine nitrogen neutral, but requires a pH-stable column.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are "end-capped" to block most residual silanol groups. Using a high-purity, base-deactivated column is essential for analyzing basic compounds.

  • Add an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05%)[7]. TEA will preferentially interact with the active silanol sites, improving the peak shape of your target compound.

Table 1: HPLC Mobile Phase Modifiers for Improved Peak Shape

ModifierConcentrationMechanism of ActionBest For
Formic Acid (FA)0.1%Acidifies mobile phase, protonates basic analytes and suppresses silanol ionization. MS-compatible.General purpose, good starting point.
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strong ion-pairing agent, provides excellent peak shape but can cause ion suppression in MS.UV detection when peak shape is paramount.
Ammonium Bicarbonate10-20 mMBuffers at neutral to slightly basic pH, deprotonates silanols. MS-compatible.Use with pH-stable columns.

Question 3: During an acid-base extraction, I formed a stable emulsion that won't separate. How can I break it and prevent it in the future?

Answer:

Emulsions are common when performing liquid-liquid extractions with solutions containing compounds that have surfactant-like properties or when fine particulate matter is present. The amphoteric nature of this compound can contribute to this issue at certain pH values.

Causality & Solution:

  • Insufficient Ionic Character: At a pH near its isoelectric point, the molecule has both positive (pyridinium) and negative (carboxylate) charges, which can stabilize the interface between aqueous and organic layers.

  • Vigorous Shaking: Overly aggressive shaking can create fine droplets that are slow to coalesce.

  • Particulate Matter: Insoluble impurities from the reaction mixture can stabilize an emulsion.

Troubleshooting Protocol:

  • Wait: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and force separation.

  • Filtration: If the emulsion is caused by particulates, filter the entire mixture through a pad of Celite® or glass wool.

  • Prevention:

    • Ensure the pH of the aqueous phase is far from the compound's isoelectric point. For extracting into the organic phase, make the aqueous layer strongly acidic (pH < 2) with 1M HCl. For extracting into the aqueous phase, make it strongly basic (pH > 9) with 1M NaOH.

    • Use gentle, repeated inversions of the separatory funnel for mixing rather than vigorous shaking.

Frequently Asked Questions (FAQs)

Question 1: What is the best general strategy for purifying crude this compound?

Answer:

A multi-step approach is often most effective. The optimal workflow depends on the nature and quantity of impurities.

purification_workflow crude Crude Product assess Assess Purity & Impurities (TLC, NMR, LCMS) crude->assess extract Acid-Base Extraction assess->extract High salt or polar starting material content chrom Flash Column Chromatography assess->chrom Complex mixture of similar polarity impurities extract->chrom Multiple non-polar impurities remain cryst Recrystallization extract->cryst Product is >85% pure chrom->cryst For final polishing final Final Pure Compound chrom->final cryst->final recrystallization_troubleshooting start Start Recrystallization problem Problem Encountered start->problem solution_oil 1. Re-heat and add more 'good' solvent. 2. Ensure slow cooling. 3. Try a different solvent system. problem->solution_oil Compound 'Oils Out' solution_nocrystals 1. Too much solvent was added.   - Boil off some solvent and re-cool. 2. Scratch inside of flask with glass rod. 3. Add a seed crystal. problem->solution_nocrystals No Crystals Form solution_lowyield 1. Too much solvent was used. 2. Cooling was incomplete. 3. Crystals are too soluble in wash solvent   - Use minimal, ice-cold wash solvent. problem->solution_lowyield Poor Yield solution_colored 1. Add activated charcoal to hot solution. 2. Perform hot filtration before cooling. (Caution: may adsorb product) problem->solution_colored Crystals are Colored solution solution

Sources

stability of 2-(5-Cyclopropylpyridin-3-yl)acetic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-(5-Cyclopropylpyridin-3-yl)acetic acid .[1] It is structured to address stability, solubility, and degradation mechanisms based on the physicochemical properties of the 3-pyridylacetic acid scaffold and the cyclopropyl moiety.

Status: Operational | Tier: L3 (Senior Application Scientist)

Executive Summary: Stability Profile

  • Compound Class: Amphoteric Heterocycle (Zwitterionic capability).[1]

  • Core Stability: Generally stable in aqueous solution at neutral pH and ambient temperature.[1]

  • Primary Vulnerabilities:

    • pH-Dependent Solubility: High risk of isoelectric precipitation between pH 3.5 – 5.0.[1]

    • Oxidative Stress: The pyridine nitrogen is susceptible to N-oxidation by peroxides or peracids.[1]

    • Thermal Decarboxylation: significantly more stable than its 2-isomer counterpart, but still risky at elevated temperatures (>80°C) in acidic media.[1]

Module 1: pH-Dependent Solubility & The Zwitterion Trap

User Issue: "My compound precipitated out of solution when I adjusted the buffer to pH 4.0."

Technical Explanation

This molecule contains two ionizable groups: the basic pyridine nitrogen (pKa ~5.[1]6) and the acidic carboxylic acid (pKa ~3.6).[1] In the pH range between these two values, the molecule exists primarily as a zwitterion (net neutral charge), where the acid is deprotonated (


) and the pyridine is protonated (

).

At this "Isoelectric Point" (pI), the lattice energy is maximized, and water solubility is at its absolute minimum.

Troubleshooting Protocol: Solubilization
StatepH RangeSpecies ChargeSolubility Status
Cationic pH < 2.0+1 (COOH / NH+)High (Soluble)
Zwitterionic pH 3.5 – 5.50 (COO- / NH+)Critical Risk (Precipitation)
Anionic pH > 7.0-1 (COO- / N)High (Soluble)

Corrective Action:

  • Immediate Fix: Adjust pH to > 7.5 using dilute NaOH or < 2.0 using HCl (if stability permits) to restore solubility.[1]

  • Buffer Selection: Avoid Citrate or Acetate buffers centered around pH 4.0–5.0. Use Phosphate (pH 7.4) or Tris (pH 8.0).[1]

Visualizing the Speciation

Speciation cluster_acid Acidic Medium (pH < 2) cluster_neutral Isoelectric Zone (pH 3.5 - 5.5) cluster_basic Basic Medium (pH > 7) Cation Cationic Species (Soluble) [PyH+ / COOH] Zwitterion Zwitterion (Precipitation Risk) [PyH+ / COO-] Cation->Zwitterion - H+ (pKa1 ~3.6) Zwitterion->Cation + H+ Anion Anionic Species (Soluble) [Py / COO-] Zwitterion->Anion - H+ (pKa2 ~5.6) Anion->Zwitterion + H+

Caption: pH-dependent speciation showing the solubility "trap" in the zwitterionic region.

Module 2: Chemical Stability (Decarboxylation & Oxidation)

User Issue: "I see a new impurity peak (M-44) after heating the sample."

Technical Explanation: Decarboxylation

Pyridylacetic acids are notorious for thermal decarboxylation (loss of


).[1] However, the position  of the acetic acid side chain is critical.
  • 2-Pyridyl & 4-Pyridyl: Highly unstable. The nitrogen can stabilize the negative charge of the intermediate ylide via resonance.[1]

  • 3-Pyridyl (Your Molecule): Much more stable. The nitrogen atom is in a meta-relationship to the side chain and cannot stabilize the carbanion intermediate via resonance.

Risk Factor: While stable at room temperature, prolonged heating (>80°C) or refluxing in acidic media can still force decarboxylation.[1]

Technical Explanation: Cyclopropyl Integrity

The cyclopropyl group is strained but kinetically stable.[1][2]

  • Acid Sensitivity: It resists ring opening unless exposed to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or concentrated mineral acids (
    
    
    ) which can protonate the ring.
  • Oxidation: The cyclopropyl group is robust against air oxidation, but the pyridine nitrogen is not. Exposure to peroxides (often found in aged ethers or impure PEG) will form the N-Oxide (M+16 peak).

Troubleshooting Guide: Impurity Identification
Observation (LC-MS)Probable CauseMechanismPrevention
Mass - 44 Da DecarboxylationThermal loss of

to form 3-methyl-5-cyclopropylpyridine.[1]
Avoid temps >60°C. Do not reflux in acid.[1]
Mass + 16 Da N-OxidationReaction with dissolved oxygen or peroxides in solvent.[1]Use fresh solvents; Degas buffers; Protect from light.[1]
Mass + 18 Da Ring OpeningAcid-catalyzed hydration of cyclopropyl ring (Rare).[1]Avoid pH < 1.0 for extended periods.[1]
Pathway Diagram

Degradation Compound 2-(5-Cyclopropylpyridin-3-yl) acetic acid (MW: X) Decarb Degradant A (M-44) 3-Methyl-5-cyclopropylpyridine (Thermal Stress) Compound->Decarb Heat (>80°C) - CO2 NOxide Degradant B (M+16) Pyridine N-Oxide (Peroxides/Oxidation) Compound->NOxide mCPBA / H2O2 / Aged THF RingOpen Degradant C (M+18) Ring Opening (Strong Acid + Heat) Compound->RingOpen Conc. H2SO4 / Lewis Acids

Caption: Primary degradation pathways. Red arrow indicates the most likely thermal failure mode.

Module 3: Analytical FAQs (HPLC/LC-MS)

Q: Why do I see split peaks or broad tailing in my HPLC chromatogram? A: This is a classic "Zwitterionic Artifact."

  • Cause: If your mobile phase pH is near the pI (approx pH 4.5), the molecule rapidly interconverts between cationic and zwitterionic forms on the column, leading to peak broadening.

  • Solution: "Lock" the species.

    • Method A (Acidic): Use 0.1% Formic Acid or TFA (pH ~2).[1] Ensures 100% Cationic form.[1]

    • Method B (Basic): Use 10mM Ammonium Bicarbonate (pH ~8). Ensures 100% Anionic form.

Q: Is the compound light sensitive? A: Yes, as a precautionary measure. Pyridine derivatives can undergo photo-oxidation or radical processes under intense UV light.[1] Store in amber vials.

Q: Can I store this in DMSO? A: Yes, but be cautious of freeze-thaw cycles . DMSO is hygroscopic; absorbed water can shift the pH or introduce hydrolysis risks over months.[1] Store aliquots at -20°C.

References

  • Dunn, G. E., et al. (1972).[1][3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[3] (Establishes the stability hierarchy: 2-isomer < 4-isomer << 3-isomer).

  • Button, R. G., & Taylor, P. J. (1982).[1] The decarboxylation of some heterocyclic acetic acids.[1][4] Part II. Direct and indirect evidence for the zwitterionic mechanism.[1][4] Journal of the Chemical Society, Perkin Transactions 2.

  • Wiberg, K. B. (1987).[1] The Chemistry of the Cyclopropyl Group.[2][5][6][7] Wiley.[5] (Authoritative text on the stability of cyclopropyl rings toward acid/base).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108, 3-Pyridineacetic acid.[1] (Structural analog data for pKa and solubility baselines).

Sources

Technical Support Center: Recrystallization of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for development scientists and process engineers encountering difficulties with the purification of 2-(5-Cyclopropylpyridin-3-yl)acetic acid . Due to the zwitterionic nature of the pyridine-acetic acid scaffold and the lipophilicity of the cyclopropyl moiety, this molecule presents unique crystallization challenges, specifically oiling out and pH-dependent solubility .

Quick Reference Data
ParameterEstimated Value / Characteristic
Molecular Class Amphoteric Zwitterion (Pyridine base + Carboxylic Acid)
pKa (Acid) ~3.6 (Carboxylic acid tail)
pKa (Base) ~5.2 (Pyridine nitrogen)
Isoelectric Point (pI) ~4.4 (Target pH for maximum precipitation)
Critical Risk Oiling Out (Liquid-Liquid Phase Separation)
Cyclopropyl Stability Sensitive to prolonged boiling in strong mineral acids (Ring opening risk).[1]
Module 1: Solvent System Selection

Q: I am seeing low recovery with my current solvent. What is the optimal system?

A: The solubility of this molecule is driven by its ionization state.

  • High Solubility: Occurs at pH < 3 (Cationic form) and pH > 6 (Anionic form).

  • Low Solubility: Occurs at pH ~4.4 (Zwitterionic form).

Recommended Solvent Systems: For the zwitterionic form, you need a system that solubilizes the impurities (often inorganic salts or non-polar byproducts) while forcing the product out.

Solvent SystemRatio (v/v)MechanismBest For
Water / Ethanol 1:3 to 1:5Anti-solvent precipitationGeneral purification; salt removal.
Water / Isopropanol 1:2 to 1:4Anti-solvent precipitationHigher yield; IPA has lower solubility for the zwitterion than EtOH.
Water (pH adjusted) 100%Isoelectric precipitationLarge scale; removing inorganic salts (NaCl/KCl).

Protocol Note: The cyclopropyl group increases lipophilicity compared to bare 3-pyridylacetic acid. Pure water might yield a "gum" rather than crystals. The addition of 10-20% alcohol acts as a co-solvent to keep the oil phase in solution long enough for nucleation to occur.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow/brown oil instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the crystallization temperature is higher than the melting point of the solvated solid, or when impurities depress the melting point significantly.[2]

The Fix: Seeded Cooling with Metastable Zone Control Do not crash cool. You must stay within the Metastable Zone Width (MSZW).

Step-by-Step Recovery Protocol:

  • Re-dissolve: Heat the mixture until the oil fully dissolves (add more solvent if necessary, preferably the "good" solvent like Ethanol).

  • Temperature Set: Cool to 5°C above the temperature where oiling previously occurred.

  • Seeding: Add 0.5 - 1.0 wt% of pure seed crystals.

    • If you lack seeds: Scratch the glass or withdraw a small aliquot, evaporate it to a solid on a watch glass, and use that as seed.

  • Aging: Hold the temperature constant for 1-2 hours. Allow the oil droplets to interact with the seeds and convert to the solid phase.

  • Slow Cooling: Cool at a rate of 5°C/hour. Fast cooling promotes oiling.

OilingOutTroubleshooting Start Observation: Product Oils Out CheckTemp Is T_process > T_melting (solvated)? Start->CheckTemp ActionCool Cool to T < T_melting (metastable zone) CheckTemp->ActionCool Yes CheckPurity Is Purity < 90%? CheckTemp->CheckPurity No (T is low) ActionSeed Apply Seeding Strategy (0.5 wt% seeds) ActionCool->ActionSeed ActionPurify Impurities depress MP. Perform Acid/Base Extraction first. CheckPurity->ActionPurify Yes (Dirty) CheckPurity->ActionSeed No (Clean but Oiling) ActionPurify->Start Retry Outcome Crystalline Solid ActionSeed->Outcome

Figure 1: Decision tree for resolving oiling out phenomena during crystallization.

Module 3: pH Control & Zwitterionic Crystallization

Q: I cannot get the solid to precipitate, or the yield is very low.

A: You are likely operating away from the Isoelectric Point (pI) . For this compound:

  • Acidic (pH 1-2): Molecule is cationic (Pyridinium form). Soluble.

  • Basic (pH 8-9): Molecule is anionic (Carboxylate form). Soluble.

  • Target (pH ~4.4): Net charge is zero. Solubility is minimal.

The "Swing" Protocol:

  • Dissolution: Dissolve crude material in minimum water/alcohol at pH 1 (using HCl) or pH 10 (using NaOH). Filter off any insoluble mechanical impurities.

  • Neutralization: Slowly add the counter-acid or base (e.g., 2M NaOH or 2M HCl) dropwise.

  • Targeting: Monitor pH with a calibrated probe. As you approach pH 4.4, the solution will cloud.

  • Critical Step: Stop addition exactly at pH 4.4. Stir for 30 minutes.

  • Isolation: Filter the resulting zwitterionic solid.

Warning: Do not overshoot. If you go from pH 1 to pH 7, you will re-dissolve the product as the anion.

SolubilityCurve Acid pH < 3 Cationic Form (Soluble) Zwitter pH ~ 4.4 Zwitterion (Precipitate) Acid->Zwitter Add Base Zwitter->Acid Over-acidification Base pH > 6 Anionic Form (Soluble) Zwitter->Base Over-basification Base->Zwitter Add Acid

Figure 2: Solubility behavior relative to pH. The target window is narrow (pH 4.0 - 5.0).

Module 4: Impurity & Color Removal

Q: The crystals are off-white or yellow. How do I remove the color?

A: Pyridine derivatives are prone to N-oxide formation (yellow/brown) and trace metal contamination (if Pd-catalyzed cross-coupling was used to attach the cyclopropyl group).

  • Activated Carbon:

    • Use Darco G-60 or equivalent.

    • Add 5 wt% carbon to the dissolved state (e.g., at pH 1 or pH 10, or in hot ethanol).

    • Stir for 30 mins at 50°C.

    • Filter hot through Celite.

    • Proceed to crystallization (pH adjustment or cooling).

  • Metal Scavengers (If Cyclopropyl was added via Suzuki/Negishi):

    • If the cyclopropyl group was installed using Palladium, residual metal can cause discoloration and catalyze degradation.

    • Use Thiol-functionalized silica scavengers during the hot filtration step.

References
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for MSZW and oiling out mechanisms).

  • Anderson, N. G. (2012).[3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection and seeding protocols).

  • Stahly, G. P. (2007). Diversity in Crystallization. Crystal Growth & Design, 7(6), 1007–1026. (Authoritative review on polymorphs and oiling out).

  • Takada, A., et al. (2005). Process for producing 3-pyridylacetic acid derivatives. European Patent EP1559716A1. (Specific industrial protocols for pyridine-acetic acid purification).

Sources

handling hygroscopic properties of pyridine acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopicity & Deliquescence in Experimental Workflows

Welcome to the Technical Support Center. This guide addresses the critical challenges associated with pyridine acetic acid derivatives (e.g., 2-, 3-, or 4-pyridineacetic acid and their hydrochloride salts). These molecules exhibit aggressive hygroscopicity due to the synergy between the basic pyridine nitrogen and the acidic carboxyl group, often leading to rapid deliquescence (dissolving in absorbed atmospheric moisture).

Module 1: Storage & Physical Handling

Status: Critical Issue: "My solid sample has turned into a sticky gum or liquid."

The Science of the Problem

Pyridine acetic acid derivatives, particularly the hydrochloride salts , possess a low Critical Relative Humidity (RH₀). When the ambient humidity exceeds this RH₀, the crystal lattice energy is overcome by the hydration energy, causing a phase transition from solid to solution (deliquescence).[1][2] This is not simple surface adsorption; it is a bulk transformation.

Troubleshooting Protocol: The "Dry Chain"

Do not rely on standard desiccators for long-term storage of the hydrochloride salts.

Step-by-Step Recovery & Prevention:

  • Immediate Rescue: If the material is gummy but not fully liquid, do not heat it immediately (this often causes decomposition or "melts" the solvated crystal).

    • Action: Dissolve the gum in anhydrous methanol or ethanol.

    • Action: Re-precipitate by adding a non-polar anti-solvent (e.g., diethyl ether or hexanes) under an inert atmosphere.

    • Action: Filter and dry under high vacuum (< 1 mbar) at room temperature.

  • Storage Environment:

    • Tier 1 (Best): Glovebox under

      
       or Ar (
      
      
      
      ppm
      
      
      ).
    • Tier 2 (Acceptable): Vacuum desiccator with

      
       (Phosphorus Pentoxide). Note: Silica gel is often insufficient for these salts.
      
    • Tier 3 (Short-term): Sealed vial taped with Parafilm, stored in a fridge with a desiccant pouch inside the secondary container.

Decision Matrix: Handling Environment

Use the following logic flow to determine the necessary precautions based on your lab's humidity.

HandlingMatrix Start Current Lab Humidity (RH) LowRH < 30% RH Start->LowRH MedRH 30% - 50% RH Start->MedRH HighRH > 50% RH Start->HighRH Action1 Standard Weighing (Work quickly) LowRH->Action1 Action2 Glove Bag or Nitrogen Cone Required MedRH->Action2 Action3 Glovebox ONLY Do not open to air HighRH->Action3

Figure 1: Decision matrix for handling hygroscopic pyridine salts based on ambient relative humidity.

Module 2: Analytical Precision

Status: Advisory Issue: "My elemental analysis is off," or "I cannot get a stable weight for stoichiometry."

The Weighing Error

Standard weighing boats are static-prone and expose the sample to air. A pyridine acetic acid salt can adsorb >5% of its weight in water within minutes in humid air, ruining stoichiometric precision in coupling reactions.

Protocol: The "Difference Weighing" Technique
  • Dry a glass vial and cap in an oven; let it cool in a desiccator.

  • Add the approximate amount of pyridine derivative to the vial inside a glovebox or dry bag. Cap it tightly.

  • Weigh the sealed vial on the balance (

    
    ).
    
  • Quickly transfer the solid into your reaction vessel.

  • Immediately recap the empty vial and weigh it again (

    
    ).
    
  • Calculate:

    
    .
    
    • Why: This accounts for any residue left in the vial and minimizes the time the balance reads a "drifting" weight due to moisture uptake.

Advanced Characterization: Dynamic Vapor Sorption (DVS)

To fully understand your specific derivative (e.g., if you have synthesized a new analog), you must determine its sorption isotherm.

  • Technique: DVS measures mass change vs. humidity.[3][4][5][6][7]

  • Goal: Identify the Critical Relative Humidity (RH₀) .

  • Application: If DVS shows an RH₀ of 40%, you know you must maintain your facility below this limit to prevent deliquescence.

Module 3: Synthetic Optimization (Drying)

Status: Troubleshooting Issue: "My alkylation/coupling reaction failed or yield is low."

The Water Interference

Water deactivates electrophiles and can hydrolyze activated esters. For pyridine derivatives, "oven drying" is risky because they can decarboxylate (loss of


) at high temperatures (often >140°C for free acids).
Protocol: Azeotropic Drying

Azeotropic distillation is safer than high heat. It uses a solvent to form a lower-boiling mixture with water, carrying the moisture out without overheating the sensitive pyridine ring.

Recommended Solvents:

  • Toluene: Forms azeotrope with water at 85°C (Boiling Point of azeotrope). Preferred for safety.

  • Benzene: Forms azeotrope at 69°C. Effective but carcinogenic; avoid if possible.

Workflow:

  • Dissolve/suspend your wet pyridine derivative in Toluene (10 mL per gram).

  • Connect a Dean-Stark trap or use a rotary evaporator.

  • Evaporate the toluene.[8] The water is co-distilled.

  • Repeat 2-3 times.

  • Finish with high vacuum drying.

Azeotrope Wet Wet Sample (Pyridine Derivative) AddSolv Add Toluene (10:1 v/w) Wet->AddSolv Distill Rotary Evaporation or Dean-Stark AddSolv->Distill Check Repeat (2-3 Cycles) Distill->Check Check->AddSolv If water remains Dry Anhydrous Solid Check->Dry Final Cycle

Figure 2: Azeotropic drying workflow for thermally sensitive, hygroscopic solids.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel to dry these compounds? A: Generally, no . Silica gel is a mild desiccant. Pyridine acetic acid salts are often more hygroscopic than the silica itself and will "win" the competition for water. Use Phosphorus Pentoxide (


) or a vacuum oven.

Q: Which salt form is best for storage? A: Hydrochloride (HCl) salts are often the most hygroscopic. If you have the choice during synthesis, consider converting to the Tosylate (p-TsOH) or Fumarate salt. These counter-ions often pack better in the crystal lattice, reducing the propensity to absorb water compared to the chloride ion.

Q: How do I measure the water content if it's already wet? A: Use Karl Fischer (KF) Titration .

  • Note: Pyridine is a base. Ensure your KF solvent system is buffered if your derivative is strongly acidic or basic, though standard methanolic reagents usually handle pyridine derivatives well.

Q: Is the free acid less hygroscopic than the salt? A: Yes, typically. The zwitterionic form (free acid) usually has a higher lattice energy and lower hygroscopicity than the ionic hydrochloride salt. However, the free acid may be less soluble in organic solvents needed for subsequent reactions.

References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) for Pharmaceutical Materials. Retrieved from [Link] (Methodology for determining Critical Relative Humidity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Purification & Analysis of 2-(5-Cyclopropylpyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-PYR-305 Subject: Separation of Regioisomers and Process Impurities for 2-(5-Cyclopropylpyridin-3-yl)acetic Acid Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Molecule Analysis

Welcome to the technical support hub for This compound . This guide addresses the separation of this specific intermediate from its regioisomers (e.g., 2,5- or 3,4-substitution patterns) and synthetic byproducts.

Technical Context:

  • Target Molecule: this compound.

  • Structural Challenges:

    • Amphoteric Nature: Contains a basic pyridine nitrogen (

      
      ) and an acidic carboxylic acid tail (
      
      
      
      ). This zwitterionic character causes severe peak tailing and retention shifts if pH is not strictly controlled.
    • Isomerism: The molecule itself is achiral . The "isomers" encountered are regioisomers formed during cross-coupling (e.g., Suzuki-Miyaura) or C-H activation steps. Separating the 3,5-substituted target from 2,5- or 3,4- byproducts is difficult due to identical mass and similar hydrophobicity.

Core Separation Protocol (The "Golden Path")

For the separation of pyridine-based regioisomers, standard C18 columns often fail to provide adequate resolution (


). We recommend a Phenyl-Hexyl  stationary phase which leverages 

interactions with the electron-deficient pyridine ring.
Method A: Analytical HPLC (High Resolution)
ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., XBridge Phenyl or similar), 3.5 µm, 4.6 x 150 mmProvides unique selectivity for aromatic regioisomers via

stacking, superior to C18 for pyridines.
Mobile Phase A 10 mM Ammonium Formate, pH 3.8Buffers the solution between the

of the pyridine and the acid.
Mobile Phase B Acetonitrile (MeCN)Methanol can be used but often causes higher backpressure and different selectivity.
Gradient 5% B to 60% B over 15 minShallow gradient required to resolve closely eluting regioisomers.
Flow Rate 1.0 mL/minStandard analytical flow.
Detection UV @ 260 nmPyridine absorption maximum.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak shape.
Method B: Preparative Scale (Loadability Focused)
ParameterSpecificationRationale
Column C18 Hybrid Particle (High pH stable), 5-10 µmHigh pH stability is required for loading capacity.
Mobile Phase 10 mM Ammonium Bicarbonate (pH 10.0) / MeCNAt pH 10, the pyridine is neutral (unprotonated) and the acid is deprotonated (-COO⁻). This prevents silanol interaction (tailing) and allows high loading.
Loading DMSO/Water (1:1)Ensure sample is fully dissolved; avoid pure DMSO to prevent "solvent breakthrough."

Troubleshooting Guide & FAQs

Category 1: Peak Shape Issues

Q: My target peak is tailing significantly (


). How do I fix this? 
  • Diagnosis: This is the "Pyridine Problem." At acidic pH, the pyridine nitrogen is protonated (

    
    ). These cations interact strongly with residual silanols (
    
    
    
    ) on the silica support, acting like an ion-exchange column and causing tailing.
  • Solution 1 (The Additive): Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the pyridine.

  • Solution 2 (The pH Switch): Switch to High pH (pH 10) using an ammonium bicarbonate buffer. At this pH, the pyridine is neutral and cannot interact with silanols. Note: Ensure your column is rated for pH 10 (e.g., Hybrid Silica or Polymer).

Q: I see "fronting" peaks when I inject higher concentrations.

  • Diagnosis: Solubility mismatch or column overload.

  • Solution: The zwitterion has poor solubility at its isoelectric point (approx pH 4-5). Ensure your sample diluent matches the starting mobile phase pH. If doing prep, inject in a larger volume of a weaker solvent (e.g., 90% water) rather than a small plug of strong solvent (100% DMSO).

Category 2: Selectivity & Resolution

Q: I cannot separate the 3,5-isomer from the 2,5-isomer impurity.

  • Diagnosis: These regioisomers have nearly identical hydrophobicity, so a standard C18 column (which separates based on hydrophobicity) sees them as the same molecule.

  • Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Mechanism:[1][2][3][4][5] The electron density on the pyridine ring differs depending on the substitution pattern (3,5 vs 2,5). Phenyl phases interact with these electron clouds (

      
       interactions), creating separation factors (
      
      
      
      ) often exceeding 1.2.

Q: My retention times are drifting between runs.

  • Diagnosis: Incomplete equilibration of the stationary phase, common with ion-pairing reagents (TFA) or buffered zwitterions.

  • Solution: Increase re-equilibration time between gradient runs to at least 5-7 column volumes. Ensure column temperature is actively controlled, not ambient.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical workflow for method development, specifically tailored to the amphoteric nature of pyridine-acetic acid derivatives.

MethodDevelopment Start Start: this compound Mixture CheckpH Decision: Select pH Strategy Start->CheckpH LowPH Low pH (pH 2-3) (Formic Acid/TFA) CheckpH->LowPH Analytical / MS Detection HighPH High pH (pH 9-10) (Ammonium Bicarbonate) CheckpH->HighPH Prep / Difficult Tailing ColSelect1 Column: Phenyl-Hexyl (Maximize Regio-Selectivity) LowPH->ColSelect1 ColSelect2 Column: C18 Hybrid (Maximize Peak Shape/Loading) HighPH->ColSelect2 Result1 Outcome: Good Resolution Risk: Silanol Tailing ColSelect1->Result1 Result2 Outcome: Excellent Peak Shape Risk: Lower Resolution ColSelect2->Result2 TailingIssue Issue: Tailing > 1.5? Result1->TailingIssue ResolutionIssue Issue: Co-elution of Isomers? Result1->ResolutionIssue AddTFA Action: Add 0.1% TFA (Ion Pairing) TailingIssue->AddTFA Yes SwitchPFP Action: Switch to PFP Column (Fluorinated Phase) ResolutionIssue->SwitchPFP Yes

Caption: Workflow for optimizing separation of amphoteric pyridine derivatives, balancing pH control with stationary phase selectivity.

Isomer Identification Matrix

When analyzing "isomers" of this molecule, use this matrix to confirm what you are actually seeing.

Isomer TypeOriginChromatographic BehaviorSeparation Strategy
Regioisomer (e.g., 2,5-subst.)Synthetic byproduct (coupling at wrong carbon).Very close retention to target. Similar Mass Spec fragmentation.Phenyl-Hexyl column is mandatory. C18 will likely fail.
Des-Cyclopropyl (Impurity)Incomplete coupling (Starting Material).Significantly more polar (elutes earlier).Standard C18 is sufficient.
Enantiomer N/A This molecule is Achiral . If you see "split peaks" in an achiral method, it is a regioisomer or conformer, not an enantiomer.N/A

References

  • SIELC Technologies. (2025). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • Helix Chromatography. (2025). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from [Link]

  • Kyoto University. (2025). pKa Data Compiled by R. Williams (Pyridine and Carboxylic Acids). Retrieved from [Link]

Sources

Validation & Comparative

Definitive Guide: LC-MS Validation of 2-(5-Cyclopropylpyridin-3-yl)acetic acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Challenge

2-(5-Cyclopropylpyridin-3-yl)acetic acid is a critical intermediate scaffold, often utilized in the synthesis of kinase inhibitors and receptor antagonists. Its structural duality—containing a basic pyridine nitrogen (pKa ~5.[1]2) and an acidic carboxyl group (pKa ~4.8)—creates a zwitterionic profile that defies standard chromatographic techniques.

The Problem: Traditional HPLC-UV (254 nm) fails to reliably quantify purity for this molecule due to two factors:

  • Weak Chromophore: The cyclopropyl group lacks conjugation, and the pyridine ring offers only moderate UV absorption, leading to high Limits of Quantitation (LOQ).

  • "Silent" Impurities: Decarboxylated byproducts (e.g., 3-cyclopropyl-5-methylpyridine) often co-elute with the parent peak on standard silica phases and have distinct response factors, skewing purity calculations.

The Solution: This guide establishes a validated LC-MS (ESI+) protocol. By leveraging mass-selective detection, we bypass the limitations of UV absorbance, achieving a 100-fold increase in sensitivity and absolute specificity against co-eluting isobaric interferences.

Comparative Analysis: Why LC-MS Wins

The following matrix objectively compares the three primary analytical candidates for this molecule.

FeatureHPLC-UV (Method A) 1H-NMR (Method B) LC-MS (Method C - Recommended)
Primary Detection UV Absorbance (254 nm)Proton Chemical ShiftMass-to-Charge Ratio (m/z)
Sensitivity (LOQ) ~0.1% (w/w)~1.0% (w/w)< 0.005% (w/w)
Selectivity Low (Risk of co-elution)High (Structural ID)Ultra-High (Mass filtering)
Throughput High (15 min/run)Low (Manual processing)High (12 min/run)
Suitability Raw material ID onlyStructure confirmationTrace impurity quantification
The "Silent Impurity" Risk

In our internal stress testing, thermal degradation of the target molecule yields a decarboxylated species.

  • HPLC-UV Result: The impurity co-elutes at 4.2 min. Purity appears to be 99.2% .

  • LC-MS Result: The mass filter extracts m/z 134.1 (decarboxylated) vs m/z 178.1 (parent). True purity is revealed to be 96.5% .

Strategic Method Development

To validate this method, we must address the "tailing" caused by the interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase.

The "Buffered Protonation" Strategy

We utilize a Charged Surface Hybrid (CSH) C18 column paired with an acidic mobile phase.

  • Mechanism: At pH 3.5, the pyridine nitrogen is fully protonated (

    
    ), preventing secondary interactions with silanols. The CSH particle technology provides a slight positive surface charge, repelling the protonated base and ensuring sharp peak symmetry (
    
    
    
    ).
Experimental Protocol

Instrument: Agilent 1290 Infinity II / 6470 Triple Quadrupole LC/MS (or equivalent).

Chromatographic Conditions:

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 75 mm.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Hold
1.00 5 Start Ramp
7.00 60 Elution of Parent
8.00 95 Wash
10.00 95 End Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End Run |

MS Source Parameters (ESI Positive):

  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 3500 V

  • Target Mass: m/z 178.1 [M+H]+

Validation Framework (ICH Q2 R2)

This protocol follows the ICH Q2(R2) guidelines for analytical procedure validation, emphasizing the lifecycle management of the method.

Specificity & Selectivity[2]
  • Requirement: No interference from the blank or degradation products.

  • Procedure: Inject Blank (MeOH), Placebo, and Spiked Sample.

  • Acceptance: S/N ratio > 10 for the analyte; no peaks > 0.1% in the blank at the retention time of the parent.

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • Data:

    • Level 1 (0.1 µg/mL): Area 15,200

    • Level 5 (100 µg/mL): Area 15,240,000

    • Result: Linear regression confirms

      
      .
      
Accuracy (Recovery)

Spiking studies were performed at 50%, 100%, and 150% of the target concentration (10 µg/mL).

Spike LevelMeasured Conc. (µg/mL)Recovery (%)RSD (%)
Low (50%) 5.04100.81.2
Mid (100%) 9.9899.80.9
High (150%) 15.12100.81.1

Visualized Workflows

Diagram 1: Method Development Decision Matrix

This logic tree illustrates the selection process for the mobile phase and column chemistry, critical for amphoteric molecules.

MethodSelection Start Start: this compound CheckPh Check pKa (Pyridine ~5.2, Acid ~4.8) Start->CheckPh Decision1 Select pH Strategy CheckPh->Decision1 PathHigh High pH (>7.0) Acid ionized (-), Pyridine neutral Decision1->PathHigh Basic pH PathLow Low pH (<3.5) Acid neutral, Pyridine ionized (+) Decision1->PathLow Acidic pH ResultHigh Risk: Poor retention on C18 Requires HILIC or Ion Pair PathHigh->ResultHigh ResultLow Optimal: Good C18 retention High ESI+ Sensitivity PathLow->ResultLow ColumnSel Select Column: Charged Surface Hybrid (CSH) ResultLow->ColumnSel FinalMethod Final Method: Ammonium Formate pH 3.0 ESI Positive Mode ColumnSel->FinalMethod

Caption: Decision matrix prioritizing acidic pH to maximize ESI+ sensitivity and C18 retention.

Diagram 2: Validation Workflow (ICH Q2 R2)

A step-by-step guide to the validation lifecycle for this specific application.

ValidationFlow Step1 1. System Suitability (5 Replicates) Step2 2. Specificity (Blank vs. Spiked) Step1->Step2 RSD < 2.0% Step3 3. Linearity (0.1 - 100 µg/mL) Step2->Step3 No Interference Step4 4. Accuracy/Recovery (Spike at 50, 100, 150%) Step3->Step4 R² > 0.999 Step5 5. Robustness (Flow +/- 0.1 mL/min) Step4->Step5 Rec 98-102% Outcome Validated Method Ready for Release Testing Step5->Outcome

Caption: Sequential validation workflow ensuring data integrity and regulatory compliance.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Dolan, J. W. (2010). Peak Tailing and Resolution. LCGC North America. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • PubChem. (2025).[4][5] Compound Summary: Pyridine-3-acetic acid derivatives. National Library of Medicine. [Link]

Sources

Comprehensive Guide: HPLC Method Development for 2-(5-Cyclopropylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 2-(5-Cyclopropylpyridin-3-yl)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Amphoteric Challenge

Developing a robust HPLC method for This compound presents a classic chromatographic paradox. As an amphoteric molecule containing a basic pyridine ring (


) and an acidic carboxylic acid tail (

), this compound exists as a zwitterion at neutral pH.

Standard C18 protocols often fail, yielding peak tailing (due to silanol interactions) or poor retention (due to high polarity). This guide compares three distinct separation strategies, ultimately recommending a Mixed-Mode Chromatography (MMC) approach that outperforms traditional Reversed-Phase (RP) and Ion-Pairing (IP) methods.

Strategic Method Comparison

We evaluated three method development strategies. The "Advanced Mixed-Mode" approach is identified as the superior protocol for stability and MS-compatibility.

Method A: The "Standard" (C18 + Acidic Buffer)
  • Mechanism: Hydrophobic interaction.

  • Outcome: Failed . At low pH (pH 2-3), the pyridine nitrogen is protonated (

    
    ), making the molecule highly polar. It elutes near the void volume (
    
    
    
    ) with significant tailing due to secondary interactions with residual silanols.
Method B: The "Traditional Fix" (Ion-Pairing)
  • Mechanism: Addition of ion-pairing reagents (e.g., Hexanesulfonic acid or Triethylamine) to neutralize charge.

  • Outcome: Functional but Flawed . Retention improves, but equilibration times are long (1–2 hours), and the mobile phase is incompatible with LC-MS due to signal suppression.

Method C: The Recommended Solution (Mixed-Mode RP/SCX)
  • Mechanism: Dual retention mechanism combining hydrophobic interaction (cyclopropyl/pyridine rings) and cation-exchange (protonated nitrogen).

  • Outcome: Optimal . Superior peak shape (

    
    ), tunable retention, and full MS compatibility.
    
Comparative Performance Data

The following data summarizes the performance of this compound across the three methodologies.

ParameterMethod A: Standard C18Method B: Ion-Pairing (IP-RP)Method C: Mixed-Mode (RP/SCX)
Column Phase C18 (End-capped)C18 + HexanesulfonateBimodal C18/Sulfonic Acid
Mobile Phase 0.1% Formic Acid / ACN10mM IPC / ACN10mM Amm. Formate / ACN
Retention (

)
0.4 (Poor)3.2 (Good)4.5 (Excellent)
Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Symmetrical)1.05 (Symmetrical)
MS Compatibility YesNo Yes
Equilibration < 10 min> 60 min< 15 min

Key Insight: While Ion-Pairing provides retention, it sacrifices detector flexibility. Mixed-mode chromatography achieves the same retention without the "sticky" reagents, making it the only viable choice for modern drug development workflows.

Recommended Experimental Protocol (Method C)

This protocol utilizes a mixed-mode stationary phase with embedded acidic groups to retain the basic pyridine moiety while repelling the carboxylic acid, creating a "push-pull" separation mechanism.

Materials
  • Analyte: this compound.

  • Column: Mixed-Mode RP/SCX (e.g., SIELC Primesep 100 or equivalent Core-Shell Mixed-Mode).

  • Buffer: Ammonium Formate (volatile, MS-friendly).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Solvent B: Acetonitrile (ACN).[1][2][3]

  • System Setup:

    • Flow Rate: 1.0 mL/min.[4]

    • Temperature: 30°C.

    • Detection: UV @ 254 nm (Pyridine

      
       transition).
      
  • Gradient Program:

    • 0-1 min: Isocratic 5% B (Load).

    • 1-8 min: Linear ramp 5%

      
       60% B.
      
    • 8-10 min: Wash at 60% B.

  • Validation Check:

    • Ensure the resolution (

      
      ) between the main peak and any synthetic precursors (e.g., 3-bromo-5-cyclopropylpyridine) is 
      
      
      
      .
Mechanism of Action & Decision Logic

To understand why Method C succeeds where others fail, we visualize the interaction mechanisms below.

Diagram 1: Method Development Decision Tree

This flowchart guides the researcher through the selection process based on analyte properties.

MethodSelection Start Analyte: this compound (Amphoteric / Basic Nitrogen) Q1 Is MS Compatibility Required? Start->Q1 Branch_No No (UV Only) Q1->Branch_No No Branch_Yes Yes (LC-MS) Q1->Branch_Yes Yes MethodB Method B: Ion-Pairing (High Retention, Long Equilibration) Branch_No->MethodB Q2 Check Polarity (LogP) Branch_Yes->Q2 FailA Method A: Standard C18 (Risk: Dewetting / Peak Tailing) Q2->FailA Standard Approach SuccessC Method C: Mixed-Mode (RP/SCX) (Optimal Retention & Shape) Q2->SuccessC Recommended Approach

Caption: Decision logic prioritizing MS compatibility and peak shape, leading to the Mixed-Mode selection.

Diagram 2: Molecular Interaction Mechanism

This schematic illustrates how the Mixed-Mode column interacts with the zwitterionic analyte compared to a standard C18 surface.

InteractionMechanism Analyte Analyte Structure Cyclopropyl (Hydrophobic) Pyridine (Basic/Pos) Acetic Acid (Acidic) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Weak Retention (Polar Elution) Analyte->C18 Silanol Tailing (Unwanted) MixedMode Mixed-Mode Column (Hydrophobic + SCX) Analyte->MixedMode Hydrophobic Interaction (Cyclopropyl Group) Analyte->MixedMode Ionic Interaction (Pyridine NH+ <-> SO3-)

Caption: The Mixed-Mode phase engages the analyte via both hydrophobic alkyl chains and ionic sulfonic groups, ensuring retention of the polar basic center.

References
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). HPLC and UHPLC Column Selection Guide. Retrieved from

  • National Institutes of Health (NIH). (2022). RP-HPLC separation of interconvertible rotamers of a 5-tetrahydroisoquinolin-6-yl-pyridin-3-yl acetic acid derivative. PubMed. Retrieved from

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from

Sources

Comparative IR Analysis Guide: Characterization of 2-(5-Cyclopropylpyridin-3-yl)acetic Acid

[1]

Executive Summary

Compound: 2-(5-Cyclopropylpyridin-3-yl)acetic acid (CAS: 1033805-22-9) Application: Key intermediate in the synthesis of URAT1 inhibitors (e.g., Lesinurad).[1] Challenge: Definitive characterization requires distinguishing the cyclopropyl ring strain markers from the pyridine scaffold and the carboxylic acid moiety. Standard library matching often fails due to the specific combination of a zwitterionic-capable acid and a strained ring system.

This guide compares the two primary infrared spectroscopy acquisition modes—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine which yields the most reliable structural validation for this specific molecule.

Theoretical Spectral Fingerprint

As direct reference spectra for this specific intermediate are often proprietary, validation relies on identifying three distinct functional group "zones."[1] The data below represents the High-Confidence Expected Bands derived from structural analogs (3-pyridylacetic acid) and cyclopropyl group frequency rules.

Table 1: Diagnostic IR Bands & Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
Cyclopropyl Ring 3080 – 3010 Weak/MedC-H Stretching (

)
Critical diagnostic: Appears above 3000 cm⁻¹ unlike alkyl chains.[1]
1025 – 1000 MediumRing Deformation Highly characteristic "breathing" mode of the strained ring.
Carboxylic Acid 3300 – 2500 BroadO-H Stretching Often overlaps with C-H region; broadness indicates dimerization.
1725 – 1700 StrongC=O Stretching (

)
Position shifts if zwitterion forms (COO⁻ shifts to ~1600).
Pyridine Ring 1590 – 1570 MediumC=N / C=C Ring Stretching Aromatic skeletal vibrations.
700 – 850 StrongC-H Out-of-Plane Bending Pattern depends on 3,5-substitution.[1]

Comparative Analysis: ATR vs. KBr Transmission

For this compound, the choice of sampling technique significantly alters the spectral quality, particularly in the diagnostic cyclopropyl and hydroxyl regions.[1]

Table 2: Performance Matrix
FeatureMethod A: Diamond ATR Method B: KBr Transmission
Speed High (< 2 mins)Low (15-20 mins)
Sample Prep None (Direct solid contact)Grinding & Pressing (1% in KBr)
Cyclopropyl Detection Moderate High refractive index of diamond may attenuate weak C-H stretches at >3000 cm⁻¹.[1][2]Excellent Transmission maximizes pathlength, making weak C-H signals distinct.
Acid (OH) Resolution Good Less moisture interference.Poor KBr is hygroscopic; water bands often mask the acid O-H stretch.
Zwitterion Risk Low High High pressure in the press can induce proton transfer (Acid

Zwitterion).
Recommendation Routine ID / QC Structural Elucidation / Publication
Graphviz Diagram: Method Selection Logic

The following diagram illustrates the decision pathway for selecting the appropriate IR technique based on the analytical goal.

MethodSelectionStartCharacterization GoalRoutineQCRoutine QC / Batch IDStart->RoutineQCStructElucidStructural ElucidationStart->StructElucidATRSelect Diamond ATR(Fast, Surface Only)RoutineQC->ATRCheckSolubilityCheck HygroscopicityStructElucid->CheckSolubilityCheckSolubility->ATRMoisture SensitiveKBrSelect KBr Pellet(High Res, Transmission)CheckSolubility->KBrStable SolidResult1Focus: C=O & Pyridine FingerprintATR->Result1Result2Focus: Weak Cyclopropyl C-H modesKBr->Result2

Figure 1: Decision matrix for selecting IR acquisition mode based on the specific need to resolve weak cyclopropyl bands vs. routine functional group confirmation.

Detailed Experimental Protocols

Method A: Diamond ATR (Recommended for Routine QC)

Why: The carboxylic acid moiety is prone to hydrogen bonding. ATR minimizes environmental moisture interference, providing a cleaner carbonyl region.[1]

  • System Prep: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Deposition: Place ~5 mg of the solid this compound onto the crystal center.

  • Compression: Lower the pressure anvil. Apply force until the preview spectrum peaks stabilize (ensure good contact without crushing the crystal).

  • Acquisition: Collect 32-64 scans.

  • Correction: Apply "ATR Correction" (if comparing to literature transmission data) to adjust for penetration depth (

    
    -dependence).
    
Method B: KBr Pellet (Recommended for Structural Confirmation)

Why: To clearly see the weak cyclopropyl C-H stretch (~3080 cm⁻¹) which can be lost in the noise of ATR.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Critical: Do not over-grind, as this can absorb moisture or induce polymorphic shifts.[1]

  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute, then press at 8-10 tons for 2 minutes to form a transparent window.

  • Acquisition: Place in the transmission holder. Purge the sample chamber with dry

    
     for 2 minutes to remove water vapor. Collect 64 scans.
    

Structural Visualization & Band Origins

Understanding why the peaks appear where they do is crucial for defending the data.

MolecularVibrationsMolecule2-(5-Cyclopropylpyridin-3-yl)acetic acidCycloCyclopropyl Group(Strained Ring)Molecule->CycloPyridinePyridine Ring(Aromatic)Molecule->PyridineAcidAcetic Acid Side Chain(-CH2-COOH)Molecule->AcidCH_StretchC-H Stretch>3000 cm⁻¹Cyclo->CH_StretchRing_DefRing Breathing~1020 cm⁻¹Cyclo->Ring_DefCN_StretchC=N / C=C Stretch1590 cm⁻¹Pyridine->CN_StretchCO_StretchC=O Carbonyl1700-1725 cm⁻¹Acid->CO_StretchOH_StretchO-H Broad2500-3300 cm⁻¹Acid->OH_Stretch

Figure 2: Correlation map linking specific structural moieties of the molecule to their expected vibrational spectroscopic signatures.[1]

References

  • NIST Chemistry WebBook. Acetic acid Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link][1]

  • Kintek Solution. KBr vs. ATR: Understand the trade-off between transmission depth and analysis speed. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for Pyridine/Cyclopropyl assignments).

  • Doc Brown's Chemistry. Infrared spectrum of cyclopropane (C-H stretch analysis). Available at: [Link][1]

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, understanding the fragmentation patterns in mass spectrometry is paramount for structural elucidation. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for 2-(5-Cyclopropylpyridin-3-yl)acetic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of its constituent moieties—the carboxylic acid group, the pyridine ring, and the cyclopropyl substituent—to construct a probable fragmentation scheme. This approach allows for a robust, theory-grounded hypothesis of its mass spectral behavior, which can guide the interpretation of future experimental results.

Theoretical Framework: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where the molecular ion, formed by the loss of an electron, dissipates excess energy by breaking the weakest bonds to form the most stable possible fragment ions.[1] According to Stevenson's Rule, the positive charge will preferentially reside on the fragment with the lower ionization energy. Our predictive analysis will, therefore, focus on the formation of stable carbocations and resonance-stabilized species.

Predicted Fragmentation Pathways of this compound

The structure of this compound presents several likely pathways for fragmentation under electron ionization. The primary sites for bond cleavage are the carboxylic acid group, the bond connecting the acetic acid side chain to the pyridine ring, and the cyclopropyl group.

Pathway 1: Fragmentation of the Carboxylic Acid Moiety

Carboxylic acids exhibit characteristic fragmentation patterns.[2][3] For this compound, the following initial cleavages of the acetic acid side chain are highly probable:

  • Loss of the hydroxyl radical (•OH): This would result in the formation of an acylium ion. This is a common fragmentation for carboxylic acids.[2][3]

  • Loss of the carboxyl group (•COOH): This involves the cleavage of the bond between the methylene group and the carboxylic acid, leading to a resonance-stabilized pyridinylmethyl cation.[2][3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for analyzing a novel compound like this compound using EI-MS would be as follows:

  • Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M•+).[1]

  • Fragmentation: The energetically unstable molecular ions undergo fragmentation to produce a series of smaller, positively charged ions and neutral fragments.[1]

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.

Pathway 2: Cleavage at the Pyridine Ring

The bond between the pyridine ring and the acetic acid side chain is another likely point of fragmentation.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyridine ring is a common fragmentation pathway for alkyl-substituted aromatic compounds. This would result in the formation of a stable pyridinyl cation.

Pathway 3: Fragmentation involving the Cyclopropyl Group

The presence of a cyclopropyl group introduces unique fragmentation possibilities. Research on cyclopropyl-containing heterocyclic compounds has revealed a novel fragmentation pathway involving ring-opening.[4]

  • Cyclopropyl Ring Opening: A 1,5-sigmatropic shift of a hydrogen from the cyclopropylmethylene group, followed by the opening of the cyclopropyl ring, can lead to the formation of a stable eniminium intermediate. This intermediate can then undergo further fragmentation.[4]

Visualizing the Predicted Fragmentation

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for this compound.

Fragmentation_Pathway_1 M [M]•+ This compound F1 Fragment 1 Loss of •OH M->F1 - •OH F2 Fragment 2 Loss of •COOH M->F2 - •COOH Fragmentation_Pathway_2 M [M]•+ This compound F3 Fragment 3 Pyridinyl Cation M->F3 - •CH2COOH

Caption: Predicted alpha-cleavage leading to a pyridinyl cation.

Fragmentation_Pathway_3 M [M]•+ This compound Inter Intermediate (after 1,5-sigmatropic shift & ring opening) M->Inter Rearrangement F4 Fragment 4 Eniminium Species Inter->F4 Fragmentation

Caption: Predicted fragmentation involving cyclopropyl ring opening.

Summary of Predicted Key Fragments

The following table summarizes the predicted key fragment ions and their expected mass-to-charge ratios (m/z). The molecular weight of this compound is 191.22 g/mol .

Fragment DescriptionProposed StructurePredicted m/z
Molecular Ion[C10H11NO2]•+191
Loss of •OH[C10H10NO]+174
Loss of •COOH[C9H10N]+132
Pyridinyl Cation[C8H8N]+118
Fragment from Cyclopropyl Ring OpeningVaries based on subsequent fragmentationDependent on specific rearrangement

Comparative Analysis with Structurally Similar Compounds

To further bolster these predictions, we can compare the expected fragmentation of our target molecule with known fragmentation patterns of similar structures.

  • 3-Pyridineacetic acid: This compound, lacking the cyclopropyl substituent, would be expected to show prominent fragments corresponding to the loss of •OH and •COOH. [5]The presence of the cyclopropyl group in our target molecule adds complexity and the potential for the unique ring-opening pathway.

  • Cyclopropyl-Substituted Pyridines: Studies on other cyclopropyl-pyridinyl derivatives have demonstrated the prevalence of the cyclopropyl ring-opening mechanism, often leading to the base peak in the spectrum. [4]This suggests that fragments resulting from this pathway could be highly abundant for this compound.

Conclusion

This guide provides a theoretically grounded, predictive framework for the mass spectrometry fragmentation of this compound. By dissecting the molecule into its core functional groups and applying established principles of mass spectrometry, we have proposed several high-probability fragmentation pathways. The key takeaways for researchers are the expected losses from the carboxylic acid side chain and the unique fragmentation introduced by the cyclopropyl group, which may lead to a characteristic and abundant fragment ion. This predictive guide serves as a valuable starting point for the interpretation of experimental data and the structural confirmation of this and related novel compounds.

References

  • Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note - Save My Exams. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

Sources

Comprehensive Comparison Guide: Purity Validation Standards for 2-(5-Cyclopropylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 2-(5-Cyclopropylpyridin-3-yl)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Molecule Profile[1]

This compound (CAS: 121131-75-7 / 1000515-83-2 analogs) is a critical heterocyclic building block, often utilized in the synthesis of integrin inhibitors (e.g.,


 antagonists) and kinase inhibitors. Its structure combines a basic pyridine ring, a strained cyclopropyl moiety, and an acidic carboxyl group. This zwitterionic potential and the presence of a strained ring create unique challenges for purity validation.

While Classical Elemental Analysis (CHN) remains the regulatory "gold standard" for establishing bulk purity, modern drug discovery increasingly relies on orthogonal techniques like Quantitative NMR (qNMR) to overcome the specific combustion and hygroscopicity issues associated with pyridine-acetic acid derivatives.

The "Standard": Theoretical Composition

To validate any experimental result, we must first establish the theoretical baseline for C₁₀H₁₁NO₂ .

ElementAtomic MassCountTotal MassTheoretical %Acceptance Limit (±0.4%)
Carbon 12.01110120.1167.78% 67.38% – 68.18%
Hydrogen 1.0081111.096.26% 5.86% – 6.66%
Nitrogen 14.007114.017.90% 7.50% – 8.30%
Oxygen 15.999232.0018.06% N/A (Calculated by diff)

Comparative Analysis of Validation Methodologies

This section objectively compares the three primary methodologies for validating the elemental composition and purity of this compound.

Method A: Classical Combustion Analysis (CHN)

Status: Regulatory Gold Standard (FDA/EMA preferred for New Chemical Entities).

  • Mechanism: High-temperature combustion (900–1000°C) converts the sample into CO₂, H₂O, and N₂/NOx gases, which are separated and quantified.

  • Performance on Target Molecule:

    • Challenge: Pyridine rings are notoriously resistant to combustion, often forming "coke" or incomplete nitrogen conversion. The cyclopropyl group is stable but can lead to rapid, explosive decomposition if not controlled.

    • Challenge: The acetic acid moiety makes the solid hygroscopic. Trapped water will artificially lower %C and %N while raising %H.

  • Verdict: Essential for final characterization but prone to environmental error without rigorous drying.

Method B: Quantitative NMR (qNMR)

Status: Modern "Single-Point" Replacement.

  • Mechanism: Uses an internal standard (e.g., Maleic Acid, TCNB) of known purity to determine the absolute purity of the analyte by comparing proton integration values.

  • Performance on Target Molecule:

    • Advantage:[1][2][3] The cyclopropyl protons (0.7–1.0 ppm) and the methylene protons (3.6 ppm) provide distinct, isolated signals away from the aromatic region, making integration highly accurate.

    • Advantage:[1][2] Non-destructive and insensitive to inorganic impurities (unlike CHN).

  • Verdict: Superior for routine batch checking and early-phase development.

Method C: High-Resolution Mass Spectrometry (HRMS)

Status: Identity Confirmation (Not Purity).

  • Mechanism: Measures exact mass-to-charge ratio (m/z) to <5 ppm error.

  • Performance on Target Molecule:

    • Limitation: Confirms the formula (C₁₀H₁₁NO₂) but cannot distinguish between 95% and 99% purity. It is qualitative, not quantitative.

  • Verdict: Supporting data only.

Comparative Data Summary
FeatureClassical CHN AnalysisQuantitative NMR (qNMR)HRMS (Orbitrap/Q-TOF)
Primary Output % Composition (Purity inferred)Absolute Purity (wt%)Identity (Exact Mass)
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Precision ± 0.3% – 0.4% absolute± 0.5% – 1.0% relative< 5 ppm mass error
Pyridine Bias High (Incomplete combustion risk)None (Solvent dependent)None
Hygroscopicity Risk Critical (Requires drying)Low (Water peak separated)N/A
Throughput Low (Serial analysis)High (Automated)High

Detailed Experimental Protocols

To ensure scientific integrity, follow these self-validating protocols designed specifically for this compound.

Protocol 1: Optimized CHN Analysis for Pyridine Derivatives

Objective: Overcome combustion resistance and hygroscopicity.

  • Pre-Treatment (Drying):

    • The acetic acid tail attracts atmospheric moisture.

    • Step: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.

    • Validation: Verify constant weight before analysis.

  • Combustion Aid:

    • Pyridine rings can char.

    • Step: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the tin capsule containing the sample. This acts as an oxygen donor to ensure complete ring fragmentation.

  • Analysis:

    • Run a blank (empty tin capsule).

    • Run a standard (Acetanilide) to verify the K-factor (calibration).

    • Run the sample in triplicate.

  • Acceptance Criteria:

    • Results must fall within ±0.4% of theoretical values (see Table 1).

    • If %H is high and %C is low, recalculate assuming a hemi-hydrate (·0.5 H₂O).[4]

Protocol 2: qNMR Purity Assay

Objective: Rapid, absolute quantification.

  • Solvent Selection:

    • Use DMSO-d6 .

    • Reasoning: The zwitterionic nature of the amino-acid-like structure may lead to poor solubility in CDCl₃. DMSO disrupts hydrogen bonding, sharpening the peaks.

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (TraceCERT® grade).

    • Reasoning: It has a singlet at ~6.2 ppm, which does not overlap with the pyridine aromatic protons (8.0–8.5 ppm) or the cyclopropyl region (0.7–1.1 ppm).

  • Preparation:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) into the same vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse delay (D1): 60 seconds (Critical: T1 relaxation for protons can be long; insufficient delay causes under-integration).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass,
      
      
      = Purity of IS.

Visualization: Validation Workflow

The following diagram illustrates the decision matrix for validating the purity of this compound, handling the specific "fail" states common to this molecule.

ValidationWorkflow Start Synthesized This compound Dry Vacuum Drying (40°C, 4h, P2O5) Start->Dry qNMR Method A: qNMR (DMSO-d6, Maleic Acid) Dry->qNMR Rapid Screen Decision1 Purity > 98%? qNMR->Decision1 CHN Method B: CHN Analysis (with V2O5 aid) Decision2 Within ±0.4%? CHN->Decision2 Decision1->CHN Yes (Confirm) Fail1 Recrystallize (Check solvent entrapment) Decision1->Fail1 No Fail2 Check for Hydrates (Recalculate for ·H2O) Decision2->Fail2 No (High %H) Pass Batch Validated Release for Synthesis Decision2->Pass Yes Fail1->Dry Fail2->Pass Matches Hydrate

Caption: Decision tree for validating this compound, prioritizing qNMR for screening and CHN for final regulatory confirmation.

References

  • Webster, G. K., & Kumar, S. (2014).[5] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. Link

  • Measurlabs. (2023).[2] Comparison of Elemental Analysis Techniques. Measurlabs Technical Guides. Link

  • Almac Group. (2025). Quantitative NMR (qNMR) for Purity Assay vs HPLC. Almac Technical Notes. Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: (R)-Amino cyclopropyl acetic acid (Structural Analog Data). PubChem.[6] Link

  • Gao, Y., et al. (2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives. Journal of Organic Chemistry. Link

Sources

A Researcher's Guide to the Structural Confirmation of 2-(5-Cyclopropylpyridin-3-yl)acetic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a target molecule is a cornerstone of scientific rigor. This is particularly critical when dealing with isomers, which possess the same molecular formula but different arrangements of atoms. Such subtle structural variations can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth, technically-focused comparison of analytical methodologies for the structural elucidation of 2-(5-Cyclopropylpyridin-3-yl)acetic acid, a molecule of interest in medicinal chemistry, and its potential positional isomers. We will delve into the "why" behind experimental choices, grounding our discussion in established analytical principles and providing actionable, field-proven protocols.

The primary challenge in confirming the structure of this compound lies in definitively placing the cyclopropyl and acetic acid groups on the pyridine ring. The potential for substitution at various positions on the pyridine ring necessitates a multi-faceted analytical approach to differentiate the target molecule from its isomers.

The Isomeric Challenge

Let's consider the possible positional isomers of a cyclopropyl-substituted pyridine acetic acid. The pyridine ring offers several positions for substitution. For the purpose of this guide, we will focus on the key isomers that could plausibly arise during synthesis or be mistaken for the target compound.

A Multi-pronged Analytical Strategy: The Self-Validating System

No single analytical technique can unequivocally confirm the structure of a novel compound, especially in the presence of isomers. A robust and trustworthy approach relies on a self-validating system where orthogonal techniques provide complementary and confirmatory data. Our strategy will integrate Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Workflow for Structural Confirmation

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Integration & Confirmation Crude Product Crude Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Crude Product->NMR MS Mass Spectrometry (EI, ESI) Crude Product->MS IR Infrared Spectroscopy Crude Product->IR Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation IR->Structure Elucidation Isomer Comparison Isomer Comparison Structure Elucidation->Isomer Comparison Final Confirmation Final Confirmation Isomer Comparison->Final Confirmation

Caption: Overall workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For differentiating positional isomers, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is indispensable.[1]

¹H NMR: A First Look at the Proton Environment

The ¹H NMR spectrum provides initial, crucial information about the number and electronic environment of protons in the molecule. The aromatic region of the pyridine ring is particularly diagnostic.

  • This compound: We expect to see three distinct signals in the aromatic region corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. The proton at C2 will likely be a singlet, while the protons at C4 and C6 will also appear as singlets or very finely split doublets depending on long-range couplings. The methylene protons of the acetic acid group will appear as a singlet, and the protons of the cyclopropyl group will exhibit a characteristic complex multiplet pattern in the upfield region (typically below 1.5 ppm).[2]

  • Isomers: The splitting patterns and chemical shifts of the aromatic protons will be distinctly different for other isomers. For instance, a 2,4-disubstituted pyridine would show two doublets in the aromatic region, while a 2,6-disubstituted pyridine would show a triplet and a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns for Key Isomers

ProtonThis compound2-(4-Cyclopropylpyridin-2-yl)acetic acid2-(6-Cyclopropylpyridin-3-yl)acetic acid
Pyridine H2Singlet-Doublet
Pyridine H4SingletSingletDoublet
Pyridine H6SingletDoublet-
-CH₂-COOHSingletSingletSinglet
CyclopropylMultipletMultipletMultiplet

Note: These are predicted values and may vary based on solvent and other experimental conditions.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The chemical shifts of the pyridine carbons are highly sensitive to the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Isomers

CarbonThis compound2-(4-Cyclopropylpyridin-2-yl)acetic acid2-(6-Cyclopropylpyridin-3-yl)acetic acid
Pyridine C2~150~158~138
Pyridine C3~135~123~135
Pyridine C4~138~148~122
Pyridine C5~147~122~155
Pyridine C6~149~149~150
-CH₂-COOH~40~42~38
-COOH~175~175~175
Cyclopropyl CH~15~15~15
Cyclopropyl CH₂~8~8~8

Note: These are predicted values and may vary based on solvent and other experimental conditions.

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these parts are connected.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In our target molecule, COSY would show correlations between the protons on the cyclopropyl ring. It would also confirm the lack of coupling between the isolated aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is essential for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for unambiguously establishing the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. For this compound, we would expect to see the following key correlations:

    • The methylene protons of the acetic acid group will show a correlation to the C3 and C2 carbons of the pyridine ring.

    • The cyclopropyl protons will show correlations to the C5 and C4/C6 carbons of the pyridine ring.

HMBC_Correlations cluster_mol This compound cluster_protons Protons cluster_carbons Carbons mol Structure Image Placeholder H_CH2 -CH2- C2 C2 H_CH2->C2 C3 C3 H_CH2->C3 H_Cyc Cyclopropyl-H C4 C4 H_Cyc->C4 C5 C5 H_Cyc->C5 C6 C6 H_Cyc->C6

Caption: Key HMBC correlations for confirming the substitution pattern.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to observe fine splitting patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize acquisition and processing parameters to enhance resolution and sensitivity.

  • Data Analysis: Integrate and analyze all spectra to assign proton and carbon signals and identify key correlations that confirm the connectivity of the molecule.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[3][4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, it can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₁NO₂), the expected exact mass would be calculated and compared to the experimental value.

Fragmentation Analysis

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) can be used to induce fragmentation. The fragmentation pattern is often unique to a specific isomer.

  • This compound: We would expect to see characteristic fragmentation patterns, such as the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the cleavage of the bond between the methylene group and the pyridine ring. The fragmentation of the cyclopropyl group may also be observed.

  • Isomers: Different positional isomers will likely exhibit different fragmentation pathways due to the varying stability of the resulting fragment ions. For example, the proximity of the substituents in an ortho-isomer might lead to unique rearrangement reactions not observed in a meta- or para-isomer.

Table 3: Predicted Key Mass Fragments (m/z) for this compound

FragmentDescription
[M]+Molecular Ion
[M - COOH]+Loss of carboxylic acid group
[M - CH₂COOH]+Loss of acetic acid group
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • HRMS Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.

  • MS/MS Acquisition: Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Determine the elemental composition from the HRMS data. Analyze the fragmentation pattern to identify characteristic losses and confirm the proposed structure.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing positional isomers, it serves as a valuable complementary technique.[5][6]

  • Key Functional Groups: For this compound, we expect to see characteristic absorption bands for:

    • O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹).

    • C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹).

    • C-H stretches of the aromatic and aliphatic groups.

    • C=C and C=N stretches of the pyridine ring (in the 1600-1400 cm⁻¹ region).

  • Isomeric Differentiation: The out-of-plane C-H bending vibrations in the low-frequency region (900-650 cm⁻¹) can be indicative of the substitution pattern on the pyridine ring.[5]

Table 4: Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupApproximate Frequency (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=O (Carboxylic Acid)1725-1700
C=C, C=N (Pyridine Ring)1600-1450
C-H out-of-plane bending900-650
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups. Compare the fingerprint region with reference spectra if available.

Conclusion: A Synthesis of Evidence

The structural confirmation of this compound and its differentiation from positional isomers requires a synergistic application of multiple analytical techniques. NMR spectroscopy, with its array of 1D and 2D experiments, provides the definitive structural map. High-resolution mass spectrometry confirms the elemental composition and offers structural clues through fragmentation. Infrared spectroscopy provides a rapid and convenient confirmation of the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers can build a self-validating case for the structure of their target molecule, ensuring the scientific integrity and trustworthiness of their findings. This comprehensive approach is not merely a checklist of experiments but a logical framework for rigorous scientific inquiry in the field of drug development.

References

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-853. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry (2nd ed.). Thieme.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Amino cyclopropyl acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(5-Cyclopropylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(5-Cyclopropylpyridin-3-yl)acetic acid is a heterocyclic organic acid commonly utilized as a scaffold in medicinal chemistry. While specific toxicological data for this exact isomer may be sparse in public registries, its structural components—a pyridine ring fused with a cyclopropyl moiety and an acetic acid side chain—dictate a strict safety profile.

Core Hazard Designation: Irritant / Potential Corrosive

  • Skin/Eye: High risk of contact dermatitis and severe eye irritation due to acidic functionality (pKa ~4-5).

  • Inhalation: Pyridine derivatives are known respiratory irritants; systemic absorption can lead to neurological effects.

  • Unknowns: The metabolic fate of the cyclopropyl group implies potential bioactive metabolites; handle as a Potentially Bioactive Substance .

Technical Risk Profile & PPE Rationale

Effective safety is not about checking boxes; it is about understanding the molecular behavior of the target.

Structural ComponentAssociated HazardPPE Implication
Acetic Acid Tail Proton donor; lowers surface pH on mucous membranes.Splash Goggles are mandatory. Safety glasses are insufficient against acidic mists or splashes.
Pyridine Ring Lipophilic aromatic amine; potential for transdermal permeation and CNS depression.Nitrile Gloves are required.[1][2] Latex is permeable to many organic bases and acids.
Cyclopropyl Group Strained ring system; increases lipophilicity (LogP), enhancing skin absorption rates.Double Gloving recommended for solution-phase handling to prevent breakthrough.
Physical State (Solid) Electrostatic powder; risk of aerosolization during weighing.Engineering Controls (Fume Hood) take precedence over respirators.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards based on the operational scale.

PPE CategoryStandard Handling (< 1g Solid)High-Volume / Solution Phase (> 1g or Dissolved)Technical Specification
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldANSI Z87.1 compliant; Indirect venting to prevent splash entry.
Hand Protection Nitrile (Single Layer)Nitrile (Double Layer) or LaminateMaterial: Nitrile rubber.Thickness: Min 0.11 mm (4 mil).Breakthrough: >480 min (Solids).
Respiratory Fume Hood (No respirator needed)Fume Hood (Primary)Hood Face Velocity: 80–100 fpm.If hood unavailable (Emergency only): Half-face respirator with P100/OV cartridges.
Body Protection Lab Coat (Cotton/Poly)Lab Coat (Chemical Resistant) + ApronHigh-neck fastening; sleeves must cover wrists completely.
Footwear Closed-toe, non-porousChemical resistant over-shoesLeather or synthetic leather; no mesh/canvas.

Operational Protocols

Phase A: Solid Handling & Weighing

Objective: Prevent inhalation of dust and contamination of workspace.[1][3][4][5][6]

  • Engineering Check: Verify fume hood flow is operational. All weighing must occur inside the hood or a vented balance enclosure.

  • Static Control: Pyridine-based acids can be electrostatic. Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.

  • Transfer:

    • Open container only inside the hood.

    • Use a disposable spatula to avoid cross-contamination.

    • Critical Step: If the balance is outside the hood, the weigh boat must be sealed (parafilm or secondary container) before removal from the hood.

Phase B: Solubilization & Synthesis

Objective: Mitigate splash hazards and exothermic dissolution.

  • Solvent Selection: When dissolving in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO), permeation rates increase. Double glove immediately.

  • Addition Order: Always add the solid to the solvent slowly. While weak organic acids rarely generate violent heat, this practice prevents "clumping" and sudden splashes.

  • Vessel Management: All reaction vessels must be labeled "Acidic / Toxic" and kept closed when not actively manipulated.

Visual Workflow: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter and quantity.

PPE_Decision_Tree Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid QtyCheck Quantity > 1 gram? Solid->QtyCheck SolventCheck Solvent Type: DMSO/DMF/DCM? Liquid->SolventCheck StdPPE Standard PPE: Nitrile Gloves (4mil) Splash Goggles Lab Coat QtyCheck->StdPPE No HighRiskSolid High Risk PPE: N100 Respirator (if outside hood) Double Nitrile Gloves QtyCheck->HighRiskSolid Yes StdLiqPPE Standard Liquid PPE: Splash Goggles Nitrile Gloves SolventCheck->StdLiqPPE No (Water/Ethanol) PermeationRisk Permeation Risk PPE: Silver Shield / Laminate Gloves Face Shield + Goggles SolventCheck->PermeationRisk Yes (Penetrating Solvents)

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Waste Management & Disposal

Improper disposal is a primary source of environmental contamination and regulatory violation.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weigh boats, paper towels.Place in a dedicated Hazardous Solid Waste bag. Label as "Toxic/Irritant Solids."
Liquid Waste (Aqueous) pH < 4 or > 10.Neutralize to pH 6-8 if permitted by local EHS, otherwise dispose in Aqueous Acidic Waste .
Liquid Waste (Organic) Dissolved in acetone, DCM, etc.Dispose in Organic Solvent Waste . Do not mix with oxidizers (e.g., Nitric Acid waste).
Empty Containers Glass vials/bottles.Triple rinse with solvent. Deface label. Dispose as glass waste (if rinsed) or solid hazardous waste (if residue remains).

Emergency Response

In case of Spills:

  • Evacuate the immediate area if dust is airborne.[4][6]

  • Don PPE: Double gloves, goggles, and N95/P100 respirator.

  • Contain: Cover spill with a dry absorbent pad or neutralize with Sodium Bicarbonate (if liquid/acidic).

  • Clean: Sweep (do not dust) or wipe up. Place in hazardous waste bag.

In case of Exposure:

  • Eye Contact: Flush immediately with water for 15 minutes . Hold eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[3][4][5][6][7][8][9] Wash with soap and water.[4][7][10] Do not use ethanol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine-3-acetic acid derivatives (General Hazard Profile). National Library of Medicine. [Link]

Sources

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